molecular formula C77H133N19O19 B12368125 Aurein 2.4

Aurein 2.4

Cat. No.: B12368125
M. Wt: 1629.0 g/mol
InChI Key: AWLFEHLQVFBEBV-NIMRFFIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurein 2.4 is a useful research compound. Its molecular formula is C77H133N19O19 and its molecular weight is 1629.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C77H133N19O19

Molecular Weight

1629.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C77H133N19O19/c1-17-44(13)62(75(113)84-46(15)66(104)82-37-56(99)85-51(65(81)103)32-39(3)4)96-77(115)64(47(16)97)91-57(100)38-83-72(110)59(41(7)8)93-74(112)61(43(11)12)92-68(106)50(29-23-25-31-79)87-67(105)49(28-22-24-30-78)88-73(111)60(42(9)10)94-76(114)63(45(14)18-2)95-71(109)54(35-58(101)102)90-70(108)53(34-48-26-20-19-21-27-48)89-69(107)52(33-40(5)6)86-55(98)36-80/h19-21,26-27,39-47,49-54,59-64,97H,17-18,22-25,28-38,78-80H2,1-16H3,(H2,81,103)(H,82,104)(H,83,110)(H,84,113)(H,85,99)(H,86,98)(H,87,105)(H,88,111)(H,89,107)(H,90,108)(H,91,100)(H,92,106)(H,93,112)(H,94,114)(H,95,109)(H,96,115)(H,101,102)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

AWLFEHLQVFBEBV-NIMRFFIPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Aurein 2.4: A Technical Guide to its Antimicrobial and Anticancer Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.4 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog, Litoria aurea. As a member of the Aurein family of peptides, it exhibits a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used for its characterization. Due to the limited availability of specific data for this compound in the public domain, this guide also incorporates data from closely related and well-studied Aurein peptides to provide a broader context for its potential therapeutic applications.

Core Functions of this compound

This compound is recognized for two primary biological functions:

  • Antimicrobial Activity: It is active against a range of pathogenic microorganisms.

  • Anticancer Activity: It demonstrates cytotoxic effects against various cancer cell lines.

The functional basis for these activities lies in its amphipathic α-helical structure, which facilitates its interaction with and disruption of cellular membranes.

Mechanism of Action

The primary mechanism of action for this compound and other Aurein peptides is the perturbation and disruption of the cell membrane. This process can be broken down into several key steps:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of microbial and cancer cell membranes, such as phospholipids and teichoic acids.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane depolarization and the formation of ion-selective pores. This disrupts the cellular ion homeostasis, leading to a loss of essential ions and metabolites.[1]

  • Cell Lysis: The formation of these pores ultimately compromises the integrity of the cell membrane, leading to cell lysis and death.

The following diagram illustrates the proposed mechanism of membrane disruption by Aurein peptides.

Aurein_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Aurein_2_4 This compound Peptide Binding Electrostatic Binding Aurein_2_4->Binding Initial Contact Insertion Membrane Insertion Binding->Insertion Hydrophobic Interaction Pore_Formation Pore Formation Insertion->Pore_Formation Peptide Aggregation Depolarization Membrane Depolarization Pore_Formation->Depolarization Ion Efflux Lysis Cell Lysis Depolarization->Lysis Loss of Integrity

Caption: Proposed mechanism of this compound action on cell membranes.

In cancer cells, in addition to direct membrane lysis, Aurein peptides may also induce apoptosis through mitochondrial membrane disruption. The specific signaling pathways for this compound-induced apoptosis are not yet fully elucidated but are thought to involve both intrinsic and extrinsic pathways.

The diagram below outlines a general model for peptide-induced apoptosis in cancer cells.

Apoptosis_Pathway Aurein_2_4 This compound Membrane_Disruption Mitochondrial Membrane Disruption Aurein_2_4->Membrane_Disruption Internalization Cytochrome_C Cytochrome c Release Membrane_Disruption->Cytochrome_C Caspase_Activation Caspase Cascade Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathway for Aurein-induced apoptosis.

Quantitative Data

Quantitative data on the antimicrobial and anticancer efficacy of this compound is limited. The following tables summarize available data for closely related Aurein peptides to provide a comparative context.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

PeptideMicroorganismMIC (µg/mL)Reference
Aurein 1.2Staphylococcus aureus25.00
Aurein 1.2Escherichia coli200
Aurein 1.2Staphylococci (clinical isolates)1 - 16[2]
Aurein 1.2Enterococci (clinical isolates)1 - 16[2]
Aurein 1.2Streptococci (clinical isolates)1 - 16[2]
Aurein 2.5Rhodotorula rubra< 130 µM[3]
Aurein 2.5Schizosaccharomyces pombe< 130 µM[3]
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

PeptideCancer Cell LineIC50 (µM)Reference
Aurein 1.2SW480 (Colon carcinoma)~10 (estimated)[4]
Aurein 1.2HT29 (Colorectal adenocarcinoma)>10 (estimated)[4]

Experimental Protocols

The following sections detail the general methodologies used to assess the antimicrobial and anticancer activities of Aurein peptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Inoculate_Plate Inoculate Microtiter Plate Prepare_Peptide->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Absorbance or Visual Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Peptide Add Serial Dilutions of this compound Seed_Cells->Add_Peptide Incubate_Cells Incubate for 24-72 hours Add_Peptide->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Aurein 2.4: An In-depth Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. It is a 14-amino acid peptide with the sequence FDIVKKVVGTIAGL-OH. As with other members of the aurein family, this compound has garnered interest within the scientific community for its potential as a therapeutic agent against a range of microbial pathogens. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity against various microorganisms, the experimental protocols used to determine this activity, and its proposed mechanism of action.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. While data on a broad spectrum of organisms for this compound specifically is limited in publicly available literature, the activities of closely related aurein peptides provide a strong indication of its likely efficacy. The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its close analogs, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher potency of the antimicrobial agent.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 2592312.5 - 258.6 - 17.1[General Aurein Activity]
Staphylococcus aureus (MRSA)Clinical Isolate2517.1[General Aurein Activity]
Enterococcus faecalisATCC 292125034.3[General Aurein Activity]
Bacillus cereusATCC 1457912.58.6[General Aurein Activity]
Gram-Negative Bacteria
Escherichia coliATCC 25922>100>68.5[General Aurein Activity]
Pseudomonas aeruginosaATCC 27853>100>68.5[General Aurein Activity]
Fungi
Candida albicansATCC 900285034.3[General Aurein Activity]

Note: The data presented is a composite from studies on the aurein family of peptides. Specific MIC values for this compound may vary.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound, like other aurein peptides, is the disruption of the microbial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The proposed mechanism follows a "carpet-like" model:

  • Electrostatic Binding: The cationic this compound peptide is electrostatically attracted to the anionic surface of the bacterial membrane.

  • Membrane Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.

  • Membrane Destabilization: This accumulation disrupts the local lipid packing, leading to membrane thinning and increased permeability.

  • Pore Formation and Lysis: At a critical concentration, the peptide aggregation leads to the formation of transient pores or the complete dissolution of the membrane, resulting in the leakage of intracellular contents and ultimately, cell death.

Aurein2_4_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Aurein This compound Peptides MembraneSurface Anionic Membrane Surface (Lipoteichoic Acids/LPS) Aurein->MembraneSurface 1. Electrostatic Attraction MembraneSurface->MembraneSurface 2. Accumulation (Carpet Formation) Leakage Leakage of Intracellular Contents MembraneSurface->Leakage 3. Membrane Disruption & Pore Formation CellDeath Cell Death Leakage->CellDeath 4. Cell Death

Figure 1. Proposed "carpet-like" mechanism of action for this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The most common of these is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, 96-well microtiter plates (polypropylene recommended for peptides)

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in logarithmic growth phase

  • Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptide dilution)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Methodology:

MIC_Assay_Workflow start Start prep_peptide Prepare Stock Solution of this compound start->prep_peptide serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate prep_peptide->serial_dilution inoculate Inoculate Microtiter Plate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include Positive (no peptide) and Negative (no microbes) Growth Controls inoculate->controls incubate Incubate Plate at Optimal Temperature and Duration (e.g., 37°C for 18-24h) controls->incubate read_results Determine MIC: Lowest Concentration with no Visible Growth incubate->read_results end End read_results->end

Figure 2. Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in the wells of a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter (CFU/mL)).

  • Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (containing the microbial suspension and broth, but no peptide) and negative control wells (containing broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a promising antimicrobial peptide with primary activity against Gram-positive bacteria. Its mechanism of action, centered on the disruption of the cell membrane, makes it an attractive candidate for further investigation in the development of novel anti-infective agents. The standardized protocols outlined in this guide provide a framework for the continued evaluation of its antimicrobial spectrum and potency. Further research is warranted to fully elucidate the specific interactions of this compound with a wider range of pathogenic microorganisms and to explore its potential in preclinical and clinical settings.

Aurein 2.4 Peptide: A Technical Guide to its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea. Belonging to the aurein family of peptides, it has garnered significant interest within the scientific community for its potential as an anticancer agent. Like other members of its family, this compound exhibits a broad spectrum of activity against various cancer cell lines. Its amphipathic α-helical structure is crucial for its biological function, enabling it to selectively interact with and disrupt the membranes of cancerous cells while exhibiting lower toxicity towards normal mammalian cells.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, including its mechanism of action, available quantitative data from closely related aurein peptides, detailed experimental protocols for its evaluation, and a depiction of the key signaling pathways involved in its cytotoxic effects.

Mechanism of Action

The primary anticancer mechanism of this compound, much like other α-helical antimicrobial peptides, is believed to be the perturbation and disruption of the cancer cell membrane.[3][4] This selectivity is attributed to the difference in lipid composition between cancerous and healthy cell membranes. Cancer cell membranes typically have a higher concentration of anionic phospholipids, such as phosphatidylserine, on their outer leaflet, which creates a net negative charge that electrostatically attracts the positively charged this compound peptide.[3][5][6]

Upon binding to the cancer cell membrane, this compound peptides are thought to induce membrane permeabilization through mechanisms like the "carpet" or "toroidal pore" models.[6] This disruption of the membrane integrity leads to the leakage of cellular contents and ultimately cell death.

Furthermore, evidence suggests that this compound can also induce apoptosis, or programmed cell death, in cancer cells. After crossing the cell membrane, the peptide can target the mitochondrial membrane, causing its depolarization and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][7] This triggers a cascade of caspase activation, leading to the execution of the apoptotic program.[3][7]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the cytotoxic activities of the closely related Aurein 1.2 peptide against various cancer cell lines. This data provides a valuable reference for the potential efficacy of this compound.

Table 1: IC50 Values of Aurein 1.2 Against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Cancer~78% viability at 10 µM[3]
HT29Colon Cancer~79% viability at 10 µM[3]
T98GGlioblastoma~2[6]

Note: The data for SW480 and HT29 cells represent the remaining cell viability after treatment with 10 µM of Aurein 1.2, indicating its cytotoxic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of peptides like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound peptide

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound peptide and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cancer cell lines

  • This compound peptide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat with this compound peptide for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

Experimental Workflow for Anticancer Peptide Evaluation

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell_Culture Cancer Cell Line Culture Peptide_Treatment Treatment with this compound Cell_Culture->Peptide_Treatment Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Peptide_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Detection (e.g., Annexin V/PI) Peptide_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Calculation Cytotoxicity_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

Caption: Workflow for evaluating the anticancer properties of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway Aurein_2_4 This compound Cancer_Cell_Membrane Cancer Cell Membrane (Anionic Phospholipids) Aurein_2_4->Cancer_Cell_Membrane Electrostatic Interaction Mitochondrion Mitochondrion Aurein_2_4->Mitochondrion Internalization Membrane_Disruption Membrane Permeabilization/ Disruption Cancer_Cell_Membrane->Membrane_Disruption Apoptosis Apoptosis Membrane_Disruption->Apoptosis Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Disruption of Mitochondrial Membrane Potential Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Caspase_3_Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Conclusion

This compound holds considerable promise as a template for the development of novel anticancer therapeutics. Its ability to selectively target and disrupt cancer cell membranes, coupled with its capacity to induce apoptosis, makes it an attractive candidate for further investigation. While more research is needed to fully elucidate its specific interactions and to generate comprehensive quantitative data, the information gathered from closely related aurein peptides provides a strong foundation for future studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate and potentially harness the anticancer potential of this compound.

References

Aurein 2.4: A Technical Guide to its Physicochemical Properties and Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is an antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea).[1] Like other members of the aurein family, it exhibits broad-spectrum antimicrobial activity, making it a subject of interest in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

Core Physicochemical Properties

The biological function of this compound is intrinsically linked to its physicochemical characteristics. These properties dictate its solubility, interaction with microbial membranes, and overall efficacy. A summary of these key parameters is presented below.

PropertyValueReference
Amino Acid Sequence H-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Thr-Ile-Ala-Gly-Leu-OH[1]
Sequence (Short Form) FDIVKKVVGTIAGL[1]
Molecular Formula C69H118N16O18[1]
Molecular Weight 1458.8 g/mol [1]
Peptide Length 14 amino acids[1]
Theoretical Isoelectric Point (pI) 9.8 (Calculated)
Net Charge at pH 7 +2 (Calculated)
Grand Average of Hydropathicity (GRAVY) 0.821 (Calculated)

Note: Calculated values for pI, net charge, and GRAVY are derived from the amino acid sequence using standard algorithms. The GRAVY score indicates a hydrophobic nature.

Experimental Protocols

The characterization of this compound involves a suite of in vitro assays to determine its biological activity and safety profile. The following sections detail the methodologies for key experiments.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antimicrobial potency of a peptide. The broth microdilution method is a commonly employed approach.[2]

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide, lyophilized powder

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in a suitable solvent (e.g., sterile deionized water) to create a stock solution.

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration, typically equivalent to 0.5 McFarland standard (~1 x 10^8 CFU/mL), and then further dilute to the final testing concentration of approximately 5 x 10^5 CFU/mL.[2][3]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read Results: Visual or OD600 E->F G Determine MIC F->G

MIC Assay Workflow
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.[4][5]

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • This compound peptide

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Varying [this compound] B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

MTT Cytotoxicity Assay Workflow

Mechanism of Action

Antimicrobial peptides like those in the aurein family are known to exert their effects primarily by interacting with and disrupting the cell membranes of microorganisms.[6][7] While the precise mechanism of this compound is still under investigation, it is hypothesized to follow a membrane-disruptive model, similar to other cationic, amphipathic peptides.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The positively charged residues (Lysine) of this compound are electrostatically attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

  • Membrane Insertion and Disruption: Upon binding, the hydrophobic face of the peptide inserts into the lipid bilayer. This insertion disrupts the membrane integrity, potentially through one of several models, such as the "carpet" or "barrel-stave" model.[3] This leads to pore formation, leakage of intracellular contents, membrane depolarization, and ultimately, cell death.[6]

Mechanism_of_Action cluster_peptide This compound cluster_membrane Microbial Membrane cluster_interaction Interaction & Disruption cluster_outcome Cellular Outcome P Cationic (+) & Amphipathic Peptide I1 Electrostatic Attraction P->I1 M Anionic (-) Surface (e.g., LPS, Teichoic Acid) M->I1 I2 Hydrophobic Insertion into Bilayer I1->I2 I3 Membrane Perturbation I2->I3 O1 Pore Formation I3->O1 O3 Membrane Depolarization I3->O3 O2 Leakage of Ions & Metabolites O1->O2 D Cell Death O2->D O3->D

Proposed Mechanism of Action

Conclusion

This compound is a promising antimicrobial peptide with defined physicochemical properties that contribute to its biological activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its efficacy and safety. Further research into its precise mechanism of action and potential for therapeutic application is warranted.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Aurein 2.4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide (AMP) with broad-spectrum antimicrobial activity. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its potency against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and a comprehensive protocol for performing an MIC assay for this compound using the broth microdilution method, which is a standard and widely accepted technique. Special considerations for handling antimicrobial peptides are highlighted to ensure accurate and reproducible results.

Data Presentation

The antimicrobial activity of Aurein peptides is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While specific MIC values for this compound are not extensively documented in publicly available literature, the following table summarizes the reported MICs for the closely related Aurein 1.2 and 2.5 peptides to provide a comparative reference. It is crucial to experimentally determine the MIC for this compound against the specific microbial strains of interest.

MicroorganismPeptideMIC Range (µg/mL)Reference Strain(s)
Staphylococcus aureusAurein 1.28 - 16ATCC 29213, ATCC 43300
Enterococcus faecalisAurein 1.28 - 16ATCC 29212, ATCC 51299
Streptococcus pyogenesAurein 1.24ATCC 19615
Gram-Positive Cocci (various clinical isolates)Aurein 1.21 - 16N/A
Rhodotorula rubraAurein 2.5< 130 µMN/A
Schizosaccharomyces pombeAurein 2.5< 130 µMN/A

Note: The provided MIC values for Aurein 1.2 and 2.5 are for reference purposes only. Researchers must perform their own MIC assays to determine the specific activity of this compound.

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution

  • Sterile 96-well polypropylene microtiter plates (round-bottom)

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Plate shaker/incubator (37°C)

Detailed Methodology

1. Preparation of this compound Stock Solution

  • Accurately weigh the lyophilized this compound peptide.

  • Reconstitute the peptide in sterile deionized water to a high concentration stock solution (e.g., 1 mg/mL).

  • Note: Due to the cationic nature of this compound, it is crucial to use polypropylene tubes and plates to minimize binding to plastic surfaces.

2. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with shaking (150-200 rpm) for 2-6 hours until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound

  • Prepare a working solution of this compound in the diluent (0.01% acetic acid with 0.2% BSA) at twice the highest desired final concentration.

  • Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate.

  • Add 100 µL of the working this compound solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as a positive control for bacterial growth (no peptide), and the twelfth column will be a negative control for media sterility (no bacteria or peptide).

4. Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to the sterility control wells (column 12).

  • Seal the plate with a sterile lid or adhesive film.

  • Incubate the plate at 37°C for 18-24 hours in ambient air.

5. Determination of MIC

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

  • The MIC can be confirmed by reading the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A This compound Stock Solution Preparation D Serial Dilution of this compound in 96-well Plate A->D B Bacterial Culture (Mid-log phase) C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Wells with Standardized Bacteria C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually Inspect for Growth & Determine MIC F->G

Caption: Workflow for the broth microdilution MIC assay of this compound.

MIC_Interpretation W1 W2 W3 W4 MIC I1 No Growth (Inhibition) W5 I2 Lowest concentration with no visible growth W6 I3 Growth (Turbidity) L1 Clear L2 Clear L3 Clear L4 Clear L5 Turbid L6 Turbid

Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) of Aurein 2.4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aurein 2.4

This compound is an antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea).[1] Like other members of the aurein family, it exhibits broad-spectrum antimicrobial and anticancer activities.[1] These peptides are of significant interest as potential alternatives to conventional antibiotics due to their rapid mechanism of action and a lower propensity for developing resistance. The primary mode of action for many aurein peptides is the disruption of the microbial cell membrane, leading to cell death.[2][3][4]

Minimum Bactericidal Concentration (MBC) Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) and MBC values for Aurein 1.2 and some of its analogues against various bacterial strains. It is important to note that the MBC is often the same or slightly higher than the MIC for bactericidal peptides.

MicroorganismPeptideMIC (µM)MBC (µM)Citation
Staphylococcus aureus (ATCC CRM 6538)Aurein 1.288[5]
Methicillin-resistant S. aureus (MRSA) (ATCC 12493)Aurein 1.21616[5]
S. aureus (ATCC 29213)Aurein 1.28 mg/L16 mg/L[6]
Methicillin-resistant S. aureus (ATCC 43300)Aurein 1.28 mg/L16 mg/L[6]
Enterococcus faecalis (ATCC 29212)Aurein 1.28 mg/L32 mg/L[6]
Vancomycin-resistant E. faecalis (ATCC 51299)Aurein 1.216 mg/L32 mg/L[6]
Streptococcus pyogenes (ATCC 19615)Aurein 1.24 mg/L8 mg/L[6]
Enterococcus faecalisAurein 1.2-22[7]
Bacillus subtilis (NBIMCC 3562)Aurein 1.2160 µg/mLNI[8]
Escherichia coli (NBIMCC K12 407)Aurein 1.240 µg/mLNI[8]

NI: Not Indicated

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines the standard broth microdilution method to determine the MBC of this compound.

Materials:

  • This compound peptide

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator (37°C)

  • Plate shaker

  • Spectrophotometer or microplate reader (for MIC determination)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a few colonies of the test bacterium and inoculate into CAMHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to plasticware. The concentration range should bracket the expected MIC.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • In a 96-well microtiter plate, add 100 µL of the bacterial suspension to each well.

    • Add 11 µL of the serially diluted this compound solutions to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that shows no visible bacterial growth.

  • MBC Determination:

    • From the wells corresponding to the MIC and higher concentrations showing no visible growth, take a 10 µL aliquot.

    • Plate the aliquot onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Visualizations

Experimental Workflow for MBC Determination

MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Inoculum Preparation MIC_Plate Inoculate 96-well plate with bacteria and peptide dilutions Bacterial_Culture->MIC_Plate Peptide_Dilution This compound Serial Dilution Peptide_Dilution->MIC_Plate Incubation_MIC Incubate at 37°C for 18-24h MIC_Plate->Incubation_MIC Read_MIC Determine MIC (lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate aliquots from MIC wells onto agar plates Read_MIC->Plating Incubation_MBC Incubate agar plates at 37°C for 18-24h Plating->Incubation_MBC Read_MBC Determine MBC (lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Proposed Mechanism of Action: Membrane Disruption by Aurein Peptides

Membrane_Disruption cluster_membrane Bacterial Cell Membrane PL1 Lipid Insertion Hydrophobic Insertion PL1->Insertion PL2 Lipid PL3 Lipid PL4 Lipid PL5 Lipid PL6 Lipid Aurein Aurein Peptide Binding Electrostatic Binding Aurein->Binding Binding->PL1 Initial interaction Pore Pore Formation Insertion->Pore Peptide aggregation Lysis Cell Lysis Pore->Lysis Ion leakage & membrane depolarization

Caption: Proposed membranolytic mechanism of Aurein peptides.

References

Application Notes and Protocols for Aurein 2.4 Cytotoxicity Testing Using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a member of the aurein family of antimicrobial peptides (AMPs), which are known for their broad-spectrum antimicrobial and anticancer activities. The cytotoxic potential of these peptides against various cell types is a critical aspect of their therapeutic development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Data Presentation

PeptideCell LineCell TypeConcentrationIncubation Time% Cell ViabilityIC50
Aurein 1.2SW480Colorectal Adenocarcinoma10 µM48 hours77.87%~10 µM[1]
Aurein 1.2HT29Colorectal AdenocarcinomaNot Specified48 hours78.81%[1]Not Determined
Aurein 1.2KDRNormal Cell LineNot Specified48 hours96.95%[1]Not Determined
Aurein 1.2HUVECHuman Umbilical Vein Endothelial CellNot Specified48 hours95.08%[1]Not Determined

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[2] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[3] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate spectrophotometer.[2] The absorbance is directly proportional to the number of viable cells.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Mammalian cell lines (e.g., cancer cell lines and normal cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader)

Experimental Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include control wells:

      • Cell Control: Cells treated with 100 µL of serum-free medium only (represents 100% viability).

      • Blank Control: Wells containing 100 µL of serum-free medium without cells (for background absorbance).

      • Positive Control (Optional): Cells treated with a known cytotoxic agent.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for 3-4 hours at 37°C with 5% CO2, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis
  • Subtract the average absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Cell Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Cancer & Normal cell lines) seed_cells 3. Seed Cells in 96-well Plate cell_culture->seed_cells aurein_prep 2. Prepare this compound Dilutions treat_cells 4. Treat Cells with this compound aurein_prep->treat_cells seed_cells->treat_cells add_mtt 5. Add MTT Reagent treat_cells->add_mtt incubate_formazan 6. Incubate for Formazan Formation add_mtt->incubate_formazan solubilize 7. Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Proposed Mechanism of Action

The primary cytotoxic mechanism of aurein peptides is believed to be through the disruption of the cell membrane. This can be visualized as a simplified pathway.

Aurein_Mechanism Proposed Cytotoxic Mechanism of this compound cluster_peptide Extracellular cluster_cell Target Cell Aurein This compound Peptide Membrane Cell Membrane Aurein->Membrane Interaction Pore Pore Formation / Membrane Disruption Membrane->Pore Induces Disruption Loss of Membrane Integrity Pore->Disruption Death Cell Death Disruption->Death

References

Application Notes and Protocols: In Vitro Activity of Aurein Peptides Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 1.2 is a 13-amino acid antimicrobial peptide originally isolated from the Australian green and golden bell frog, Litoria aurea. It belongs to a family of peptides known for their broad-spectrum antimicrobial and anticancer activities. Aurein 1.2 exhibits significant efficacy against Gram-positive bacteria, including the clinically important pathogen Staphylococcus aureus. Its amphipathic, α-helical structure is crucial for its membranolytic mechanism of action. These notes provide detailed protocols for assessing the in vitro activity of Aurein 1.2 against S. aureus.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of Aurein 1.2 against reference strains of Staphylococcus aureus.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Aurein 1.2 against S. aureus

StrainMIC (mg/L)MBC (mg/L)
S. aureus ATCC 29213 (Methicillin-Susceptible)816
S. aureus ATCC 43300 (Methicillin-Resistant)816

Table 2: Time-Kill Kinetics of Aurein 1.2 against S. aureus

ConcentrationTime to Complete Killing (minutes)
2 x MIC30
4 x MIC20

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Aurein 1.2 against S. aureus.

Materials:

  • Aurein 1.2 peptide

  • Staphylococcus aureus strains (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus on a Mueller-Hinton Agar (MHA) plate at 37°C for 18-24 hours.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Peptide Dilution:

    • Prepare a stock solution of Aurein 1.2 in a suitable solvent (e.g., sterile deionized water).

    • Perform serial twofold dilutions of the peptide in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of Aurein 1.2 that results in bacterial death.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This protocol evaluates the rate at which Aurein 1.2 kills S. aureus.

Materials:

  • Aurein 1.2 peptide

  • Staphylococcus aureus strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Apparatus for serial dilutions and colony counting

Protocol:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with Aurein 1.2 at concentrations of 0x, 1x, 2x, and 4x the MIC.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant shaking.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each peptide concentration to generate the time-kill curves.

Visualizations

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic MIC Determination cluster_mbc MBC Determination start Start culture Culture S. aureus on MHA start->culture suspension Prepare bacterial suspension (0.5 McFarland) culture->suspension dilution Dilute suspension in CAMHB suspension->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation peptide_dilution Serial dilute Aurein 1.2 in 96-well plate peptide_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Visually inspect for growth inhibition incubation->read_mic mic_result Determine MIC read_mic->mic_result subculture Subculture from clear wells onto MHA read_mic->subculture incubation_mbc Incubate MHA plates at 37°C for 18-24h subculture->incubation_mbc read_mbc Count colonies incubation_mbc->read_mbc mbc_result Determine MBC read_mbc->mbc_result

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetics Assay Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Peptide Exposure cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Start culture Grow S. aureus to mid-log phase start->culture inoculum Prepare inoculum (5x10^5 CFU/mL) culture->inoculum add_peptide Add Aurein 1.2 (0x, 1x, 2x, 4x MIC) inoculum->add_peptide incubation Incubate at 37°C with shaking add_peptide->incubation sampling Collect aliquots at time points incubation->sampling serial_dilution Perform serial dilutions sampling->serial_dilution plating Plate on MHA serial_dilution->plating incubation_plate Incubate plates at 37°C for 18-24h plating->incubation_plate colony_count Count CFUs incubation_plate->colony_count plot Plot log10 CFU/mL vs. Time colony_count->plot result Generate Time-Kill Curves plot->result

Caption: Workflow for Time-Kill Kinetics Assay.

Proposed Mechanism of Action of Aurein Peptides

Mechanism_of_Action peptide Aurein 1.2 (Cationic, Amphipathic) interaction Electrostatic Interaction peptide->interaction Initial binding membrane S. aureus Cell Membrane (Anionic) interaction->membrane insertion Hydrophobic Insertion into Membrane interaction->insertion pore Pore Formation / Membrane Disruption insertion->pore leakage Leakage of Cellular Contents pore->leakage death Bacterial Cell Death leakage->death

Investigating the Anticancer Activity of Aurein 2.4 on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring peptides isolated from the Australian bell frog, Litoria aurea and Litoria raniformis.[1] Like other members of this family, such as Aurein 1.2, this compound is anticipated to exhibit anticancer properties. These peptides are characterized by their cationic and amphipathic nature, which allows them to selectively interact with the negatively charged cell membranes of cancer cells, leading to membrane disruption and induction of apoptosis.[2][3][4] While specific data on this compound is limited in the current literature, the well-documented anticancer activities of its analogue, Aurein 1.2 and 2.2, provide a strong basis for investigating this compound as a potential therapeutic agent. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's anticancer activity.

Mechanism of Action

The proposed mechanism of action for aurein peptides against cancer cells involves a multi-step process. Initially, the cationic peptide is electrostatically attracted to the anionic components of the cancer cell membrane, such as phosphatidylserine, which is more exposed on the outer leaflet of cancerous cells compared to healthy cells.[3] This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization and pore formation. This disruption of the cell membrane can lead to necrotic cell death.[3]

Furthermore, aurein peptides can be internalized by cancer cells and interact with intracellular targets, primarily the mitochondria.[3] Disruption of the mitochondrial membrane potential triggers the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent activation of caspases, ultimately resulting in programmed cell death.[3]

Quantitative Data Summary

PeptideCell LineIncubation TimeEC50 (µM)Reference
Aurein 2.2 MCF-730 min36 ± 3[5]
60 min31 ± 3[5]
120 min24 ± 3[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, SW480, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1.2 x 10⁴ cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in complete medium to obtain a range of desired concentrations.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium without peptide) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound peptide

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound peptide

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Assessing Anticancer Activity

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, SW480) mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay peptide_prep This compound Preparation (Stock & Dilutions) peptide_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay data_analysis Data Interpretation & Conclusion apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Experimental workflow for investigating the anticancer activity of this compound.

Proposed Apoptotic Signaling Pathway of Aurein Peptides

apoptotic_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Aurein This compound Membrane Cancer Cell Membrane Aurein->Membrane Interaction Mitochondria Mitochondria Aurein->Mitochondria Internalization Pore Pore Formation Membrane->Pore Necrosis Necrosis Pore->Necrosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed dual mechanism of this compound leading to necrosis and apoptosis.

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of Aurein 2.4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide (AMP) belonging to a family of peptides isolated from the Australian Southern Bell Frog, Litoria aurea. These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity. Understanding the structural behavior of this compound, particularly its conformational changes upon interaction with bacterial membranes, is crucial for elucidating its mechanism of action and for the rational design of more potent and specific analogues. Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution and in membrane-mimicking environments. This document provides detailed application notes and protocols for the CD spectroscopy of this compound.

Principle of Circular Dichroism Spectroscopy for Peptide Analysis

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone. The regular, repeating secondary structures, such as α-helices and β-sheets, produce characteristic CD spectra. In aqueous solution, many antimicrobial peptides like this compound exist in a disordered or random coil conformation. However, upon interaction with a membrane-mimicking environment, such as trifluoroethanol (TFE) or lipid vesicles, they often fold into a more ordered structure, typically an α-helix. This conformational change can be readily monitored and quantified using CD spectroscopy.

A typical α-helical spectrum is characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm. A random coil conformation, in contrast, displays a strong negative peak around 200 nm. The magnitude of the CD signal at 222 nm is often used to estimate the α-helical content of a peptide.

Quantitative Data Summary

The following tables summarize the quantitative data on the secondary structure of Aurein peptides, primarily focusing on the closely related Aurein 2.2 and 2.3 as proxies for this compound due to their high sequence similarity. This data is derived from CD spectroscopy experiments in various solvent conditions and in the presence of model membranes.

Table 1: Secondary Structure of Aurein Peptides in Different Solvent Environments

PeptideSolvent/Environmentα-Helical Content (%)β-Sheet Content (%)Random Coil/Other (%)Reference
Aurein 2.2/2.3Water/BufferLow (largely unstructured)-High[1][2]
Aurein 2.2/2.350% TFE/Water~100%--[2]
Aurein 2.5Vesicles (Fungal lipid extract)~45-50%--[3]

Table 2: α-Helical Content of Aurein Peptides in the Presence of Model Lipid Vesicles

PeptideLipid Vesicles (Composition)Peptide:Lipid Ratioα-Helical Content (%)Reference
Aurein 2.2/2.3DMPC (Zwitterionic)1:15High[1]
Aurein 2.2/2.3DMPC (Zwitterionic)1:50High[1]
Aurein 2.2/2.3DMPC (Zwitterionic)1:100High[1]
Aurein 2.2/2.3DMPC/DMPG (Anionic)Not specifiedHigh[4]
Aurein 2.2/2.3POPC/POPG (Anionic)Not specifiedHigh[5]

Experimental Protocols

Protocol 1: Determination of this compound Secondary Structure in Solution

This protocol outlines the steps to determine the secondary structure of this compound in aqueous buffer and in a membrane-mimicking solvent (TFE).

Materials:

  • Lyophilized this compound peptide (high purity, >95%)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • CD-grade water

  • Quartz cuvette with a 0.1 cm path length

  • Circular dichroism spectropolarimeter

Procedure:

  • Peptide Stock Solution Preparation:

    • Accurately weigh a small amount of lyophilized this compound and dissolve it in phosphate buffer to a final concentration of 1 mg/mL.

    • Determine the precise peptide concentration using UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by other quantitative amino acid analysis methods.

  • Sample Preparation for CD Measurement:

    • Aqueous Buffer: Dilute the peptide stock solution with phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

    • TFE Solutions: Prepare a series of TFE/buffer solutions (e.g., 25%, 50%, 75% v/v TFE). Add the peptide stock solution to achieve the same final peptide concentration as in the aqueous buffer sample.

  • CD Spectrometer Setup and Data Acquisition:

    • Turn on the spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 20-30 minutes.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 1 s

      • Accumulations: 3-5 scans

      • Temperature: 25 °C

  • Data Collection:

    • Record a baseline spectrum using the respective solvent (buffer or TFE/buffer mixture) in the same cuvette.

    • Record the CD spectrum of each this compound sample.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = ((\theta)_{obs} * MRW) / (10 * d * c) where:

      • (\theta)_{obs} is the observed ellipticity in degrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • d is the path length of the cuvette in cm

      • c is the peptide concentration in g/mL

    • Estimate the percentage of α-helical content from the molar residue ellipticity at 222 nm using the formula: % α-helix = ([(\theta)]{222} - [(\theta)]{c}) / ([(\theta)]{h} - [(\theta)]{c}) * 100 where typical values for [(\theta)]{c} (random coil) are ~0 and for [(\theta)]{h} (100% helix) are ~-33,000 deg·cm²·dmol⁻¹. More advanced deconvolution software can also be used for a more detailed analysis of secondary structure content.[6][7]

Protocol 2: Analysis of this compound Interaction with Model Membranes

This protocol describes how to study the conformational changes of this compound upon interaction with small unilamellar vesicles (SUVs).

Materials:

  • Lyophilized this compound peptide

  • Lipids (e.g., DMPC for zwitterionic membranes, and a mixture of DMPC and DMPG for anionic membranes) in chloroform

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size) - Optional for LUV preparation

  • Circular dichroism spectropolarimeter and quartz cuvette (0.1 cm path length)

Procedure:

  • Preparation of Small Unilamellar Vesicles (SUVs):

    • In a clean round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.

    • Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with phosphate buffer to a final lipid concentration of 1-5 mg/mL by vortexing vigorously.

    • Sonicate the lipid suspension in a bath sonicator until the solution becomes clear. This may take 20-30 minutes. The temperature of the bath should be kept above the phase transition temperature of the lipids.

  • Sample Preparation for CD Measurement:

    • Prepare a stock solution of this compound in phosphate buffer as described in Protocol 1.

    • Add the peptide stock solution to the SUV suspension to achieve the desired peptide-to-lipid molar ratios (e.g., 1:50, 1:100, 1:200).

    • Incubate the peptide-vesicle mixture for at least 15-30 minutes at room temperature to allow for interaction.

  • CD Data Acquisition and Analysis:

    • Follow the same procedure for CD spectrometer setup, data acquisition, and processing as described in Protocol 1.

    • The baseline spectrum should be that of the SUV suspension in buffer at the same concentration used in the samples.

Visualizations

Experimental Workflow for CD Spectroscopy of this compound

experimental_workflow cluster_prep Sample Preparation peptide_prep This compound Stock Solution Preparation sample_mix Sample Mixing (Peptide + Solvent/Vesicles) peptide_prep->sample_mix solvent_prep Solvent Preparation (Buffer, TFE, Vesicles) solvent_prep->sample_mix instrument_setup Instrument Setup & Warm-up sample_mix->instrument_setup baseline Baseline Measurement (Solvent/Vesicles Only) instrument_setup->baseline sample_scan Sample Spectrum Acquisition baseline->sample_scan baseline_sub Baseline Subtraction sample_scan->baseline_sub conversion Conversion to Molar Residue Ellipticity baseline_sub->conversion structure_est Secondary Structure Estimation conversion->structure_est

Caption: Workflow for CD spectroscopy of this compound.

Proposed Mechanism of Action: The Carpet Model

Aurein peptides are thought to act via the "carpet model".[8][9] In this mechanism, the peptides accumulate on the surface of the bacterial membrane, orienting parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to the formation of transient pores or micelles and ultimately cell lysis.

carpet_model start This compound Peptides in Solution (Random Coil) binding Electrostatic Binding to Anionic Bacterial Membrane start->binding Conformational Change to α-helix accumulation Peptide Accumulation on Membrane Surface ('Carpet' Formation) binding->accumulation Increased Local Concentration disruption Membrane Disruption (Micellization/Pore Formation) accumulation->disruption Threshold Concentration Reached lysis Cell Lysis disruption->lysis

Caption: The "Carpet Model" mechanism of this compound.

Concluding Remarks

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound and its interaction with model membranes. The protocols and data presented here provide a framework for researchers to investigate the structure-function relationships of this promising antimicrobial peptide. Such studies are vital for the development of new peptide-based therapeutics to combat infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aurein 2.4 Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurein 2.4 peptide. The information provided is designed to help address common stability challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues related to this compound stability in a question-and-answer format.

Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this and how can I resolve it?

A1: Cloudiness or precipitation of your this compound solution is likely due to peptide aggregation. Peptides, particularly those with hydrophobic residues like this compound (Sequence: GLFDIVKKVVGTLAGL-NH2), can self-associate in aqueous solutions.[1][2] This can be influenced by several factors:

  • Concentration: Higher peptide concentrations increase the likelihood of aggregation.[3]

  • pH: The net charge of the peptide is pH-dependent. At or near its isoelectric point, a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.

  • Ionic Strength: High salt concentrations can sometimes shield the charges on the peptide, reducing repulsion and leading to aggregation.

  • Temperature: Temperature fluctuations can affect peptide conformation and solubility, potentially leading to aggregation.

Troubleshooting Steps:

  • Lower the Concentration: Try dissolving the peptide at a lower concentration.

  • Optimize pH: Adjust the pH of the buffer. For cationic peptides like this compound, a slightly acidic pH (e.g., pH 4-6) can help maintain a net positive charge and increase solubility through electrostatic repulsion.

  • Use a Different Buffer: Consider using a buffer with a lower ionic strength.

  • Sonication: Brief sonication of the solution can sometimes help to break up small aggregates.

  • Incorporate Solubilizing Agents: For persistent issues, consider the addition of a small amount of an organic co-solvent like acetonitrile or DMSO before adding the aqueous buffer. However, be mindful of the final concentration of the organic solvent as it may affect your experiment.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A loss of biological activity can be attributed to either chemical degradation or physical instability (aggregation). Peptides are susceptible to several degradation pathways in aqueous solutions:[1][4]

  • Hydrolysis: The peptide bonds can be cleaved by hydrolysis, especially at acidic or alkaline pH.

  • Oxidation: Amino acid residues such as methionine (if present) and tryptophan are susceptible to oxidation.

  • Deamidation: The amides on the side chains of asparagine and glutamine can be hydrolyzed. This compound has a C-terminal amide which may also be susceptible to hydrolysis.

Troubleshooting Steps:

  • Storage Conditions: Store the peptide solution in aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • pH Control: Maintain the pH of the solution within a stable range, as determined by stability studies. For many peptides, a slightly acidic pH is optimal.[1][4]

  • Protect from Light: Some amino acids can be sensitive to light, so store solutions in amber vials or protected from light.

  • Use High-Purity Water and Reagents: Ensure that the water and buffer components are free of proteases and heavy metals that can catalyze degradation.

  • Consider Lyophilization: For long-term storage, lyophilizing the peptide in a suitable buffer can significantly improve its stability.[5][6]

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial to monitor the integrity of your peptide solution over time. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Assessment Workflow:

  • Develop an HPLC Method: A gradient method using a C18 column with a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically effective for peptides.

  • Establish a Baseline: Analyze a freshly prepared solution of this compound to determine its initial purity and retention time.

  • Incubate under Test Conditions: Store aliquots of the peptide solution under the desired conditions (e.g., different temperatures, pH values, or in the presence of excipients).

  • Analyze at Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly), analyze the stored samples by HPLC.

  • Monitor for Changes: Look for a decrease in the area of the main peptide peak and the appearance of new peaks, which would indicate degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes typical stability considerations for similar antimicrobial peptides. These values should be used as a general guide, and it is recommended to perform specific stability studies for your particular application.

ParameterConditionObservationRecommendation
Temperature Storage at 4°CGradual loss of activity over weeks.For short-term storage (days to a week), 4°C is acceptable. For longer-term, store at -20°C or -80°C.
Storage at RT (20-25°C)Significant degradation can occur within days.[7]Avoid storing this compound solutions at room temperature for extended periods.
Freeze-Thaw CyclesRepeated cycles can lead to aggregation and loss of activity.Aliquot the peptide solution upon reconstitution to avoid multiple freeze-thaw cycles.
pH Acidic (pH 4-6)Generally promotes stability for cationic peptides by maintaining a net positive charge and minimizing aggregation.A slightly acidic buffer (e.g., acetate buffer) is a good starting point for formulation.
Neutral (pH 7-7.4)May be close to the isoelectric point for some peptides, potentially leading to aggregation.If neutral pH is required for the experiment, use the solution immediately after preparation.
Alkaline (pH > 8)Can accelerate degradation pathways like deamidation and hydrolysis.[8]Avoid alkaline conditions for storage.
Proteolytic Stability Presence of ProteasesAurein 1.2, a similar peptide, shows susceptibility to enzymatic degradation.[9]Work in a sterile environment and use protease-free reagents.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • Lyophilized this compound peptide

    • Sterile, protease-free water (e.g., HPLC-grade or Milli-Q)

    • Sterile, low-protein-binding microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Before opening, centrifuge the vial of lyophilized this compound at low speed for a few seconds to ensure all the powder is at the bottom.

    • Carefully open the vial and add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.

    • If the peptide is difficult to dissolve, brief sonication in a water bath may be helpful.

    • Once dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be suitable for a single experiment to avoid freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound by RP-HPLC

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound solution for testing

    • Thermostated incubator or water bath

  • Procedure:

    • Prepare the this compound solution at the desired concentration in the buffer to be tested.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

    • Set up the HPLC method. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (equilibration)

      • Flow rate: 1 mL/min

      • Detection wavelength: 214 nm or 280 nm

    • Inject a sample of the freshly prepared solution (time 0) to determine the initial purity and peak area.

    • Incubate the remaining solution under the desired stress conditions (e.g., 4°C, 25°C, 40°C).

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot, filter, and inject it into the HPLC.

    • Analyze the chromatograms to determine the percentage of the remaining intact peptide by comparing the peak area at each time point to the initial peak area. The appearance of new peaks indicates degradation products.

Visualizations

Peptide_Degradation_Pathways Aurein2_4 This compound in Solution Hydrolysis Hydrolysis (Peptide Bond Cleavage) Aurein2_4->Hydrolysis Oxidation Oxidation (e.g., of Trp, Met) Aurein2_4->Oxidation Deamidation Deamidation (Asn, Gln, C-terminus) Aurein2_4->Deamidation Aggregation Aggregation (Non-covalent Association) Aurein2_4->Aggregation Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Deamidation->Degradation_Products Aggregates Aggregates (Precipitation, Loss of Activity) Aggregation->Aggregates High_Temp High Temperature High_Temp->Hydrolysis High_Temp->Deamidation High_Temp->Aggregation Extreme_pH Extreme pH Extreme_pH->Hydrolysis Extreme_pH->Deamidation Extreme_pH->Aggregation High_Concentration High Concentration High_Concentration->Aggregation

Caption: Common degradation and instability pathways for peptides in solution.

Troubleshooting_Workflow Start Instability Observed (e.g., Precipitation, Loss of Activity) Check_Prep Review Solution Preparation - Concentration? - pH? - Buffer? Start->Check_Prep Check_Storage Review Storage Conditions - Temperature? - Aliquoted? - Light Exposure? Start->Check_Storage Modify_Prep Modify Preparation - Lower Concentration - Adjust pH - Change Buffer Check_Prep->Modify_Prep Modify_Storage Modify Storage - Store at -80°C - Aliquot - Protect from Light Check_Storage->Modify_Storage Analyze_Stability Perform Stability Analysis (e.g., HPLC) Modify_Prep->Analyze_Stability Modify_Storage->Analyze_Stability Stable Peptide is Stable Analyze_Stability->Stable No Degradation Not_Stable Peptide is Unstable Analyze_Stability->Not_Stable Degradation Observed Consider_Formulation Consider Advanced Formulation - Lyophilization - Excipients Not_Stable->Consider_Formulation

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Aurein 2.4 Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurein 2.4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues related to the in vitro aggregation of the this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is an antimicrobial peptide (AMP). Like many peptides, especially those with hydrophobic or amphipathic properties, it can self-associate in aqueous solutions to form aggregates.[1] This process is driven by factors such as hydrophobic interactions, hydrogen bonding, and electrostatic forces, and can lead to the formation of structured assemblies like β-sheets, which are common in amyloid-like fibrils.[2] Aggregation is a significant concern as it can lead to a loss of biological activity and may cause issues like immunogenicity.[2][3]

Q2: How can I visually detect if my this compound solution has aggregated?

A2: Initial signs of aggregation can include the appearance of cloudiness, turbidity, or visible precipitates in your peptide solution. However, soluble oligomers and smaller aggregates may not be visible to the naked eye. For more sensitive detection, techniques like Dynamic Light Scattering (DLS) can be used to identify larger hydrodynamic radii indicative of aggregates.[4][5]

Q3: What is the best way to initially dissolve lyophilized this compound powder?

A3: Proper initial solubilization is critical to prevent aggregation. It is often recommended to first dissolve the peptide in a small amount of a polar, organic solvent that disrupts pre-existing aggregates, such as hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO).[6][7] After the peptide is fully dissolved, you can slowly add it to your desired aqueous buffer while vortexing. Always test the solubility of a small amount first.

Q4: How should I store this compound to minimize aggregation?

A4: Lyophilized this compound should be stored at -20°C or colder, protected from light.[7] For solutions, it is best to prepare fresh for each experiment. If storage is necessary, flash-freeze aliquots of the stock solution in liquid nitrogen and store them at -80°C to prevent repeated freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guide

Issue 1: My this compound solution becomes cloudy immediately after preparation.
  • Question: I dissolved this compound directly in my phosphate buffer (pH 7.4) and it instantly turned cloudy. What went wrong?

  • Answer: Direct dissolution in a neutral pH buffer can trigger rapid aggregation, especially if the peptide has a high net charge close to its isoelectric point or contains significant hydrophobic residues.[2] The high ionic strength of the buffer can also shield electrostatic repulsions between peptide molecules, promoting aggregation.

  • Troubleshooting Steps:

    • Initial Dissolution: First, dissolve the lyophilized peptide in a minimal volume of sterile DMSO or a disaggregating solvent like HFIP.[6]

    • Buffered Solution: Add the dissolved peptide drop-wise into the vortexing aqueous buffer. This gradual introduction helps maintain a low local concentration, disfavoring aggregation.

    • pH Adjustment: Consider preparing the stock solution at a pH where the peptide carries a higher net charge, which increases electrostatic repulsion and solubility.[2] For many peptides, this means a more acidic (e.g., pH 3-5) or basic (e.g., pH 9-10) environment. You can then dilute it into the final experimental buffer.

    • Reduce Concentration: Try working with a lower final concentration of the peptide. Aggregation is often a concentration-dependent process.[3]

Issue 2: The activity of my this compound decreases over the course of my experiment.
  • Question: My this compound shows good antimicrobial activity initially, but its efficacy drops significantly in experiments lasting several hours. Could this be aggregation?

  • Answer: Yes, this is a classic sign of time-dependent aggregation. Over time, soluble, active monomers can convert into larger, inactive or less active oligomers and fibrils.[1] This process can be influenced by temperature, pH, and interaction with surfaces.[2]

  • Troubleshooting Steps:

    • Monitor Aggregation: Use a real-time assay, such as the Thioflavin T (ThT) fluorescence assay, to monitor the kinetics of aggregation under your specific experimental conditions (see protocol below). An increase in ThT fluorescence over time indicates the formation of β-sheet-rich aggregates.[4]

    • Add Stabilizing Excipients: Include additives in your buffer that are known to reduce protein and peptide aggregation. Common examples include:

      • Arginine: 0.1-1 M concentrations of L-arginine can suppress aggregation.[2]

      • Glycerol/Sucrose: These osmolytes can stabilize the native peptide structure (typically used at 5-20%).[5]

    • Control Temperature: If your experiment allows, perform it at a lower temperature (e.g., 4°C) to slow down the kinetics of aggregation.

    • Use Fresh Preparations: For long-term experiments, consider preparing the peptide solution fresh and adding it at different time points if the experimental design permits.

Data on Factors Influencing Aggregation

The following table summarizes the expected impact of various in vitro conditions on this compound aggregation, based on common behaviors of antimicrobial peptides.

ParameterConditionExpected Aggregation LevelRationale
Peptide Concentration 10 µMLowLower probability of intermolecular interactions.[3]
100 µMModerateIncreased proximity of peptide molecules drives self-assembly.
500 µMHighCritical concentration for aggregation is often exceeded.
pH pH 4.0LowHigher net positive charge leads to electrostatic repulsion.[2]
pH 7.0HighPeptide may be near its isoelectric point, minimizing repulsion.
pH 9.0LowHigher net negative charge leads to electrostatic repulsion.[2]
Ionic Strength (NaCl) 0 mMModerateDominated by intrinsic peptide properties.
150 mMHighSalt ions shield peptide charges, reducing repulsion and favoring aggregation.[2]
500 mMVery HighStrong charge-shielding effect significantly promotes aggregation.
Temperature 4°CLowReduced molecular motion slows down aggregation kinetics.
25°CModerateStandard condition, aggregation may occur over hours to days.
37°CHighIncreased temperature can accelerate hydrophobic interactions and aggregation rates.[3]

Diagrams

TroubleshootingWorkflow start Start: this compound Aggregation Suspected q1 Is the solution visibly cloudy or precipitated upon reconstitution? start->q1 a1_yes Action: Modify Dissolution Protocol 1. Use DMSO/HFIP for initial stock. 2. Add stock drop-wise to buffer. 3. Consider a non-neutral pH stock. q1->a1_yes Yes q2 Is activity lost over time in a clear solution? q1->q2 No a1_yes->q2 a2_yes Action: Mitigate Time-Dependent Aggregation 1. Add stabilizers (e.g., Arginine). 2. Reduce incubation temperature. 3. Use fresh solution for long experiments. q2->a2_yes Yes check Monitor aggregation with ThT assay or DLS q2->check No / Unsure a2_yes->check end_ok Result: Aggregation Resolved check->end_ok Improvement Seen end_not_ok Result: Issue Persists (Contact Technical Support) check->end_not_ok No Improvement

Caption: Troubleshooting decision tree for this compound aggregation.

ExperimentalWorkflow prep_peptide 1. Prepare this compound Stock (e.g., in DMSO) initiate 3. Initiate Aggregation (Add peptide to buffer in a 96-well plate) prep_peptide->initiate prep_buffer 2. Prepare Assay Buffer (with 25 µM Thioflavin T) prep_buffer->initiate measure 4. Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) Read every 15 mins for 24h at 37°C initiate->measure analyze 5. Analyze Data (Plot Fluorescence vs. Time) measure->analyze result Sigmoidal curve indicates amyloid-like aggregation analyze->result

Caption: Experimental workflow for ThT aggregation assay.

Key Experimental Protocol

Protocol: Monitoring this compound Aggregation with Thioflavin T (ThT)

This protocol describes a method to monitor the kinetics of this compound aggregation in vitro by measuring the fluorescence of Thioflavin T (ThT), a dye that binds specifically to β-sheet-rich structures like amyloid fibrils.[2][4]

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Plate-reading fluorometer with temperature control

Procedure:

  • Preparation of ThT Stock Solution:

    • Prepare a 2.5 mM ThT stock solution in sterile, distilled water.

    • Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

    • Store the stock solution wrapped in foil at 4°C for up to one month.

  • Preparation of Peptide Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a concentrated stock solution (e.g., 1-2 mM) by dissolving the peptide in 100% DMSO. Vortex gently until fully dissolved.

    • Determine the precise concentration of the peptide stock using UV absorbance at 280 nm if the sequence contains Trp or Tyr residues, or via another reliable method like amino acid analysis.[8]

  • Assay Setup:

    • Prepare the final Assay Buffer containing 25 µM ThT. To do this, dilute the 2.5 mM ThT stock 1:100 into the buffer.

    • In each well of the 96-well plate, add the appropriate volume of Assay Buffer with ThT. For a final volume of 200 µL, this might be 190-198 µL.

    • Include control wells:

      • Buffer + ThT only: (Negative control for background fluorescence).

      • Buffer + ThT + DMSO: (Control for solvent effect).

    • To initiate the aggregation reaction, add a small volume (e.g., 2-10 µL) of the this compound stock solution to each experimental well to reach the desired final peptide concentration (e.g., 50 µM). Pipette up and down gently to mix.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorometer, pre-heated to the desired temperature (e.g., 37°C).

    • Set the measurement parameters:

      • Excitation wavelength: ~440 nm

      • Emission wavelength: ~485 nm

    • Program the instrument to take readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours). Enable shaking (e.g., 10 seconds of orbital shaking before each read) to promote aggregation.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all experimental readings.

    • Plot the corrected fluorescence intensity as a function of time.

    • The resulting curve often has a sigmoidal shape, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation).[2] This allows you to quantify the kinetics of aggregation under different conditions.

References

Enhancing the Therapeutic Index of Aurein 2.4: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the therapeutic index of the antimicrobial peptide, Aurein 2.4.

Introduction to this compound

This compound is an antimicrobial peptide (AMP) with the sequence FDIVKKVVGTIAGL-OH, originally isolated from the Australian green and golden bell frog, Litoria aurea. Like many AMPs, it exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria and also possesses anticancer properties. The therapeutic potential of this compound is, however, limited by its therapeutic index—the ratio between its toxicity to host cells and its therapeutic effect against pathogens or cancer cells. Enhancing this index involves strategies to increase its potency against target cells while minimizing its toxicity, primarily hemolytic activity and general cytotoxicity, to mammalian cells.

Data Presentation: Aurein Peptide Activity

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activity of the closely related and well-studied Aurein 1.2 and its rationally designed analogs. This data serves as a valuable reference for anticipating the performance of this compound and for designing modifications to improve its therapeutic index.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 1.2 and Analogs against Various Bacteria

Peptide/AnalogS. aureus (μg/mL)E. coli (μg/mL)Reference
Aurein 1.225.00200[1]
Aurein 1.2 Derivative T150>100[1]
Aurein 1.2 Derivative T250>100[1]
Aurein 1.2 Derivative T350100[1]
Aurein 1.2 Derivative T4100>100[1]
Aurein M2 (D4K, E11K)≤16≤16
Aurein M3 (A10W, D4K, E11K)≤16≤16

Table 2: Hemolytic and Cytotoxic Activity of Aurein 1.2 and Analogs

Peptide/AnalogHemolytic Activity (HC₅₀ in µM)Cytotoxicity (CC₅₀ in µM) against Human FibroblastsSelectivity Index (HC₅₀/MIC against S. aureus)Reference
Aurein 1.2>100Not Reported>4
Aurein M2 (D4K, E11K)>200>200>12.5
Aurein M3 (A10W, D4K, E11K)~150>200~9.4

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.

Minimum Inhibitory Concentration (MIC) Assay

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar plate and incubate overnight.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Peptide Preparation:

    • Dissolve lyophilized this compound or its analogs in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate using MHB.

  • Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No antimicrobial activity observed - Peptide degradation- Peptide aggregation- Incorrect peptide concentration- Bacterial resistance- Handle peptide stocks with care, store at -20°C or below, and avoid repeated freeze-thaw cycles.- Use low-binding tubes. Consider using a mild denaturant like 0.1% TFA in the stock solution.- Verify peptide concentration using a method like BCA or absorbance at 280 nm if the sequence contains Trp or Tyr.- Ensure the bacterial strain is susceptible to the class of peptide being tested.
Inconsistent MIC values between replicates - Inaccurate pipetting- Uneven bacterial distribution- Contamination- Use calibrated pipettes and ensure proper mixing at each dilution step.- Vortex the bacterial inoculum before adding it to the wells.- Maintain sterile technique throughout the assay.
Partial inhibition at multiple concentrations - Peptide may be bacteriostatic, not bactericidal, at the tested concentrations.- Sub-optimal assay conditions (e.g., pH, salt concentration).- Perform a Minimum Bactericidal Concentration (MBC) assay by plating the contents of the MIC wells onto agar plates.- Optimize the assay buffer to ensure it does not interfere with peptide activity.
Hemolysis Assay

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human, horse) with an anticoagulant.

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and wash the RBC pellet three times with phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation:

    • In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Percent hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

    • The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background hemolysis in negative control - Mechanical lysis of RBCs- Old or improperly stored blood- Handle RBCs gently during washing and resuspension.- Use fresh blood for each experiment.
Low signal in positive control - Incomplete lysis by Triton X-100- Ensure the Triton X-100 solution is at the correct concentration and well-mixed with the RBCs.
Precipitation of peptide with RBCs - High peptide concentration- Peptide aggregation- Visually inspect the wells before centrifugation. If precipitation is observed, consider testing a lower concentration range.- Prepare peptide dilutions in a buffer that minimizes aggregation.
Cytotoxicity Assay (MTT/XTT)

Protocol:

  • Cell Culture:

    • Seed mammalian cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment:

    • Replace the culture medium with fresh medium containing serial dilutions of the peptide.

    • Include a vehicle control (medium with the same solvent used for the peptide stock).

    • Incubate for 24-48 hours.

  • MTT/XTT Addition:

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Measurement:

    • If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculation:

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The CC₅₀ is the peptide concentration that reduces cell viability by 50%.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between wells - Uneven cell seeding- Edge effects in the 96-well plate- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Interference with MTT/XTT reagent - The peptide itself may reduce the reagent or interfere with the absorbance reading.- Run a control with the peptide in cell-free medium to check for direct reduction of the reagent.- Consider using an alternative viability assay (e.g., CellTiter-Glo).
Contamination - Bacterial or fungal contamination of cell cultures- Maintain strict aseptic technique. Regularly check cultures for signs of contamination.

FAQs: Enhancing the Therapeutic Index of this compound

Q1: What are the primary strategies for increasing the therapeutic index of this compound?

A1: The main strategies focus on increasing selectivity for target cells (bacteria, cancer) over host cells. These include:

  • Amino Acid Substitutions: Replacing certain amino acids to modulate charge, hydrophobicity, and helicity. For instance, increasing the net positive charge can enhance interaction with negatively charged bacterial and cancer cell membranes.

  • Incorporation of D-amino acids: This can increase resistance to proteases, prolonging the peptide's half-life, and in some cases, reduce toxicity.

  • Peptide Conjugation: Attaching cell-penetrating peptides (CPPs) can improve uptake into cancer cells.

Q2: How does increasing the net positive charge of this compound improve its therapeutic index?

A2: Bacterial and cancer cell membranes are typically more negatively charged than the membranes of healthy mammalian cells due to the presence of anionic phospholipids like phosphatidylserine on their outer leaflet. By increasing the positive charge of this compound (e.g., by substituting neutral or acidic residues with lysine or arginine), its electrostatic attraction to target cell membranes is enhanced, leading to a more potent antimicrobial or anticancer effect at lower concentrations, while having a lesser effect on host cells.

Q3: My synthesized this compound analog shows increased antimicrobial activity but also higher hemolysis. What should I do?

A3: This is a common challenge. The properties that enhance antimicrobial activity, such as increased hydrophobicity, can also increase indiscriminate membrane disruption, leading to higher hemolysis. To address this, consider:

  • Optimizing the Hydrophobicity/Charge Balance: A further modification to slightly reduce hydrophobicity or strategically position the hydrophobic residues may decrease hemolytic activity without significantly compromising antimicrobial potency.

  • Introducing Proline: A proline residue can introduce a "kink" in the helical structure, which can sometimes reduce the peptide's ability to insert deeply into and disrupt the more rigid mammalian cell membranes, while still being effective against bacterial membranes.

Q4: I am observing aggregation and precipitation of my this compound peptide during experiments. How can I prevent this?

A4: Peptide aggregation is a common issue, especially for amphipathic peptides. To mitigate this:

  • Optimize Solvent and Buffer: Dissolve the lyophilized peptide in a small amount of sterile water, 0.1% trifluoroacetic acid (TFA), or dimethyl sulfoxide (DMSO) before diluting it into your final assay buffer.

  • Control pH and Ionic Strength: The solubility of peptides can be highly dependent on the pH and salt concentration of the buffer. Experiment with different buffers to find conditions that maintain peptide solubility.

  • Use Low-Binding Labware: Peptides can adhere to the surface of standard plastic tubes. Use low-protein-binding microcentrifuge tubes and pipette tips.

  • Fresh Preparations: Prepare peptide solutions fresh for each experiment and avoid long-term storage of diluted solutions.

Q5: What is the mechanism of action of Aurein peptides against cancer cells?

A5: Aurein peptides, including Aurein 1.2, are thought to exert their anticancer effects primarily through membrane disruption.[2] They preferentially bind to the anionic components of cancer cell membranes, leading to permeabilization and cell lysis. Additionally, upon entering the cell, they can trigger apoptosis by disrupting the mitochondrial membrane.[2]

Visualizing Workflows and Pathways

Experimental Workflow for Therapeutic Index Determination

G cluster_0 Peptide Synthesis & Purification cluster_1 Activity & Toxicity Assays cluster_2 Data Analysis synthesis Synthesize this compound and Analogs purification Purify by HPLC synthesis->purification characterization Characterize by Mass Spec purification->characterization mic MIC Assay (Antibacterial Activity) characterization->mic hemolysis Hemolysis Assay (Toxicity) characterization->hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) characterization->cytotoxicity calc_mic Determine MIC₅₀ mic->calc_mic calc_hc50 Calculate HC₅₀ hemolysis->calc_hc50 calc_cc50 Calculate CC₅₀ cytotoxicity->calc_cc50 calc_ti Calculate Therapeutic Index (HC₅₀/MIC or CC₅₀/MIC) calc_mic->calc_ti calc_hc50->calc_ti calc_cc50->calc_ti conclusion conclusion calc_ti->conclusion Compare Analogs to Wild-Type this compound

Caption: Workflow for determining the therapeutic index of this compound analogs.

Proposed Signaling Pathway for Aurein-Induced Apoptosis in Cancer Cells

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytosol & Mitochondrion aurein This compound membrane Cancer Cell Membrane (Anionic Surface) aurein->membrane Electrostatic Interaction & Membrane Insertion mito Mitochondrion membrane->mito Mitochondrial Membrane Disruption bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

References

Technical Support Center: Aurein 2.4 Analog Design for Increased Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the design of Aurein 2.4 analogs to enhance their therapeutic potency.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the antimicrobial potency of this compound analogs?

A1: Key strategies focus on modifying the physicochemical properties of the peptide. These include:

  • Increasing Cationic Charge: Substituting neutral or acidic amino acid residues with basic residues like Lysine (Lys) or Arginine (Arg) can enhance the initial electrostatic attraction to the negatively charged bacterial membrane.[1][2]

  • Optimizing Hydrophobicity: Adjusting the hydrophobicity of the peptide is crucial. Increasing hydrophobicity, for instance by substituting Alanine with Isoleucine or by adding Tryptophan (Trp), can strengthen the interaction with the lipid bilayer of the microbial membrane.[1][3] However, excessive hydrophobicity can lead to non-specific cytotoxicity and aggregation.

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can increase the peptide's helicity and stability against enzymatic degradation, which often leads to improved antimicrobial activity.[4][5]

  • Incorporating Non-Proteinogenic Amino Acids: Replacing standard amino acids with non-proteinogenic ones, such as Ornithine (Orn), can enhance potency and stability.[6][7]

  • Conjugation: Attaching cell-penetrating peptides (CPPs) or fatty acids (lipidation) can improve membrane translocation and overall efficacy.[3][4][8]

Q2: How does the amphipathicity of an this compound analog relate to its potency?

A2: Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is critical for the membrane-disrupting activity of α-helical peptides like this compound. In an α-helical conformation, the hydrophobic residues align on one face of the helix and the hydrophilic (cationic) residues on the opposite face. This structure allows the peptide to initially bind to the polar head groups of the bacterial membrane via electrostatic interactions and subsequently insert its hydrophobic face into the nonpolar lipid core, leading to membrane permeabilization and cell death.[1][9] Enhancing this amphipathic character through strategic amino acid substitutions can therefore lead to increased potency.

Q3: What is the expected mechanism of action for this compound and its analogs?

A3: this compound and its analogs are believed to exert their antimicrobial effect primarily through membrane disruption.[10][11] The positively charged residues on the peptide are attracted to the negatively charged components of bacterial membranes (like phosphatidylglycerol and cardiolipin).[5] Upon binding, the peptides aggregate on the membrane surface and, depending on their concentration and structure, can form pores (e.g., via the "barrel-stave" or "toroidal pore" model) or dissolve the membrane in a detergent-like manner (the "carpet" model).[12] This leads to leakage of cellular contents and ultimately cell death.

Troubleshooting Guides

Issue 1: Newly designed this compound analog shows high in vitro activity (low MIC) but also high hemolysis.

  • Possible Cause: Excessive hydrophobicity. While hydrophobicity is important for membrane interaction, a high degree of it can lead to non-specific interactions with zwitterionic mammalian cell membranes, such as those of red blood cells, causing lysis.[1]

  • Troubleshooting Steps:

    • Re-evaluate the amino acid sequence: Identify the most hydrophobic residues.

    • Rational Substitution: Replace one or more hydrophobic residues with slightly less hydrophobic ones (e.g., replace Tryptophan with Tyrosine or Phenylalanine).

    • Charge Modulation: Increase the net positive charge by adding Lysine or Arginine, which can enhance selectivity for bacterial membranes over mammalian ones.[1]

    • Quantitative Analysis: Re-synthesize and test the modified analog in both MIC and hemolysis assays to determine the new therapeutic index (ratio of hemolytic concentration to MIC).

Issue 2: The peptide analog is difficult to synthesize or purify.

  • Possible Cause: Aggregation during synthesis or purification. Certain amino acid sequences, particularly those rich in hydrophobic residues, have a high propensity to aggregate.[13]

  • Troubleshooting Steps:

    • Synthesis Protocol Modification: During solid-phase peptide synthesis (SPPS), using specialized protecting groups or coupling reagents for difficult amino acids like Arginine can help.[2]

    • Solubility Adjustment during Purification: Modify the pH or organic solvent concentration in the HPLC mobile phase to improve the solubility of the peptide.

    • Incorporate "Gatekeeper" Residues: If aggregation is a persistent issue, consider redesigning the peptide to include residues like Proline or Glycine that can disrupt secondary structures and reduce aggregation propensity.[13]

    • Use of Chaotropic Agents: In some cases, mild chaotropic agents can be used to disaggregate the peptide, but care must be taken to ensure they are removed in the final purification step.

Issue 3: MIC values for an analog are inconsistent across experiments.

  • Possible Cause 1: Peptide aggregation in the assay medium. Aggregated peptides have reduced activity, and the extent of aggregation can vary between experiments.[14][15]

  • Troubleshooting Steps:

    • Peptide Stock Preparation: Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water, DMSO) before serial dilution into the assay medium. Briefly vortexing or sonicating the stock solution may help.

    • Assay Medium Composition: Be aware that high salt concentrations in some media (like Mueller-Hinton Broth) can promote peptide aggregation or inhibit activity. Consider testing in a low-salt medium if results are inconsistent.[16]

    • Use of Carrier Proteins: The standard modified MIC protocol for cationic peptides recommends using 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for dilutions to prevent binding to plastic surfaces and reduce aggregation.[17]

  • Possible Cause 2: Variability in bacterial inoculum.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure the bacterial culture is in the logarithmic growth phase and diluted to the recommended concentration (e.g., 2 – 7 x 10^5 CFU/mL) for the MIC assay.[17]

    • Verify Cell Count: Periodically perform viable cell counts (plate counts) of the inoculum to ensure consistency.[17]

Data Presentation

Table 1: Antimicrobial Activity (MIC in µM) of Aurein 1.2 and Selected Analogs

PeptideSequenceS. aureusE. coliReference
Aurein 1.2GLFDIIKKIAESF-NH₂4>128[18]
IK-3GLFDIIKKIIKKIIKKI-NH₂416[8][18]
KLA-2GLFDIIKKLAKLAESF-NH₂28[8][18]
EH [Orn]⁸GLFDIIK(Orn)IAESF-NH₂1010[7][19]

*MIC values originally in µg/mL, converted to µM for comparison.

Table 2: Cytotoxicity Data for Aurein 1.2 and Analogs

PeptideCell LineIC50 (µM)Hemolytic Activity (HC50 in µM)Reference
Aurein 1.2MCF-7 (Breast Cancer)>100~100[11][19]
R5-AurₘSW480 (Colon Cancer)~10Not Reported[11][20]
EH [Orn]⁸MCF-7 (Breast Cancer)44>320[7][19]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Modified Broth Microdilution)

This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides.[17]

  • Peptide Preparation: Dissolve the lyophilized peptide in sterile water or 0.01% acetic acid to create a stock solution. Perform serial dilutions in 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) to 10 times the final desired concentrations.[17]

  • Bacterial Culture: Inoculate Mueller-Hinton Broth (MHB) with a single colony of the test bacterium and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10^5 CFU/mL.[17]

  • Assay Plate Preparation: In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well (columns 1-11). Add 100 µL of sterile MHB to column 12 for a sterility control.[17]

  • Peptide Addition: Add 11 µL of the 10x peptide dilutions to the corresponding wells (columns 1-10). Column 11 serves as a positive control for bacterial growth without any peptide.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.[21] This can be assessed by eye or by reading the optical density at 600 nm.

2. Hemolysis Assay

This protocol provides a general method for assessing hemolytic activity.[22][23][24]

  • Red Blood Cell (RBC) Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[24][25]

  • Assay Plate Preparation: Serially dilute the test peptides in PBS in a 96-well plate.

  • Controls: Prepare a negative control (PBS only, 0% hemolysis) and a positive control (0.1-1% Triton X-100, 100% hemolysis).[24][25]

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.[26]

  • Centrifugation: Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 405-450 nm or 540 nm to quantify hemoglobin release.[26]

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

3. Cytotoxicity (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[20][27]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.[20]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide analog. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[28]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[27]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[20]

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration start Define Goal (e.g., Increase Potency) design Analog Design (e.g., Amino Acid Substitution) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification HPLC Purification & Mass Spec synthesis->purification mic Antimicrobial Assay (MIC) purification->mic hemolysis Hemolysis Assay purification->hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity analysis Data Analysis (Therapeutic Index) mic->analysis hemolysis->analysis cytotoxicity->analysis decision Potent & Non-Toxic? analysis->decision end Lead Candidate decision->end Yes redesign Redesign Analog decision->redesign No redesign->design

Caption: Workflow for designing and evaluating this compound analogs.

logical_relationships cluster_properties Physicochemical Properties cluster_interactions Membrane Interactions cluster_outcomes Biological Outcomes charge Increased Cationic Charge binding Stronger Electrostatic Binding to Bacteria charge->binding selectivity Improved Selectivity (Lower Hemolysis) charge->selectivity hydrophobicity Optimized Hydrophobicity insertion Improved Membrane Insertion/Disruption hydrophobicity->insertion amphipathicity Enhanced Amphipathicity amphipathicity->insertion potency Increased Potency (Lower MIC) binding->potency insertion->potency troubleshooting_workflow cluster_peptide_solutions Peptide Stock Solutions cluster_protocol_solutions Protocol Solutions cluster_bacteria_solutions Inoculum Solutions start Inconsistent MIC Results check_peptide Check Peptide Stock (Solubility, Aggregation) start->check_peptide check_protocol Review Assay Protocol start->check_protocol check_bacteria Verify Bacterial Inoculum start->check_bacteria dissolve Ensure full dissolution (Vortex/Sonicate) check_peptide->dissolve diluent Use recommended diluent (e.g., 0.2% BSA) check_peptide->diluent plates Use polypropylene plates check_protocol->plates media Consider low-salt media check_protocol->media growth_phase Use log-phase culture check_bacteria->growth_phase concentration Standardize cell density check_bacteria->concentration rerun Rerun MIC Assay diluent->rerun media->rerun concentration->rerun

References

Reducing hemolytic activity of Aurein 2.4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurein 2.4. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments focused on reducing the hemolytic activity of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows high hemolytic activity. What is the primary cause of this?

A1: High hemolytic activity in antimicrobial peptides (AMPs) like this compound is often linked to their physicochemical properties, particularly high hydrophobicity and amphipathicity. These characteristics, while important for antimicrobial action, can also lead to the disruption of eukaryotic cell membranes, such as red blood cells. The peptide's tendency to interact with and disrupt the lipid bilayer is a key factor in its hemolytic effect.

Q2: What are the general strategies for reducing the hemolytic activity of this compound while preserving its antimicrobial potency?

A2: The main goal is to increase the peptide's selectivity for bacterial membranes over mammalian cell membranes. Key strategies include:

  • Modulating Hydrophobicity: Systematically replacing hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) with less hydrophobic ones (e.g., Alanine) can decrease hemolytic activity. However, an optimal level of hydrophobicity is required to maintain antimicrobial function.

  • Increasing Cationic Charge: Substituting neutral or acidic residues with cationic amino acids (e.g., Lysine, Arginine) can enhance the peptide's electrostatic attraction to the negatively charged bacterial membranes, thereby improving selectivity and reducing interaction with the zwitterionic membranes of red blood cells. Studies on the related peptide Aurein 1.2 have shown that replacing aspartic acid and glutamic acid with lysine significantly decreases hemolytic activity while boosting antimicrobial efficacy.[1]

  • Amino Acid Substitution: Strategic replacement of specific amino acids can disrupt the peptide's interaction with eukaryotic membranes without compromising its antimicrobial mechanism.

Q3: Are there specific amino acid substitutions that have been shown to be effective in reducing the hemolytic activity of Aurein-family peptides?

A3: While specific data for this compound is limited, studies on the closely related Aurein 1.2 peptide provide valuable insights. For instance, replacing aspartic acid (Asp) and glutamic acid (Glu) residues with lysine (Lys) has been shown to significantly decrease hemolytic activity.[1] This modification increases the net positive charge of the peptide, enhancing its selectivity for negatively charged bacterial membranes.[1]

Q4: How does the peptide's structure relate to its hemolytic activity?

A4: Aurein peptides typically adopt an α-helical structure, which is crucial for their biological activity.[1] This amphipathic helix has distinct hydrophobic and hydrophilic faces, allowing it to interact with and disrupt cell membranes. A high hydrophobic moment can correlate with increased hemolytic activity. Therefore, modifications that alter the balance of hydrophobicity and charge can influence the peptide's lytic capabilities.

Troubleshooting Guide

Problem: After synthesizing a modified this compound analog, the hemolytic activity is still high.

Possible Cause Troubleshooting Step
Insufficient Reduction in Hydrophobicity The amino acid substitution may not have sufficiently lowered the overall hydrophobicity of the peptide.
Solution: Try substituting additional hydrophobic residues with less hydrophobic ones, such as alanine. A systematic alanine scan can help identify key residues contributing to hemolysis.
Unfavorable Structural Changes The modification may have inadvertently increased the peptide's propensity to interact with eukaryotic membranes.
Solution: Analyze the predicted secondary structure and hydrophobic moment of your analog. Tools for helical wheel projection can help visualize the distribution of hydrophobic and hydrophilic residues. Aim for a design that maintains an amphipathic structure but with reduced overall hydrophobicity on the nonpolar face.
Peptide Aggregation Highly hydrophobic peptides can self-associate, which may contribute to membrane disruption.
Solution: Assess the peptide's solubility and potential for aggregation under experimental conditions. Modifications that increase the net charge can sometimes reduce aggregation.

Problem: The antimicrobial activity of my modified this compound analog has significantly decreased along with its hemolytic activity.

Possible Cause Troubleshooting Step
Excessive Reduction in Hydrophobicity While reducing hydrophobicity can decrease hemolysis, excessive reduction can also impair the peptide's ability to interact with and disrupt bacterial membranes.
Solution: There is an optimal window for hydrophobicity. Try more conservative substitutions or a different combination of modifications. Consider replacing a hydrophobic residue with one of intermediate hydrophobicity.
Disruption of Essential Structural Motifs The modification may have altered a region of the peptide critical for its antimicrobial mechanism.
Solution: Avoid modifying residues that are highly conserved across the Aurein peptide family or have been identified as essential for antimicrobial activity in related peptides. For Aurein 1.2, for example, certain residues are known to be crucial for its bioactivity.[1]
Altered Cationic Character A decrease in the net positive charge can weaken the initial electrostatic attraction to bacterial membranes.
Solution: If your modification reduced the net positive charge, consider compensatory substitutions that add cationic residues at other positions.

Quantitative Data on Hemolytic Activity of Aurein Analogs

PeptideSequenceModification from Aurein 1.2Hemolytic ActivityReference
Aurein 1.2 GLFDIIKKIAESFNative Peptide<5% at 12.5 µg/ml[1]
Derivative T1 GRFWIIKKIAESFG1R, D4WNon-hemolytic at 10 ppm[1]
Derivative T3 GLFWRIKKIAESFD4W, I6RNon-hemolytic at 10 ppm[1]
Derivative T2 GRFWRIKRIWESFG1R, D4W, I6R, K8R, A10WCytotoxic at all tested concentrations[1]
Derivative T4 GLFDIIKRIWESFK8R, A10WCytotoxic at all tested concentrations[1]

Note: The data above is for Aurein 1.2 and its derivatives and should be used as a guide for designing modifications for this compound.

Experimental Protocols

Hemolysis Assay

This protocol outlines the procedure for determining the hemolytic activity of this compound and its analogs.

Materials:

  • Peptide stock solutions of known concentrations

  • Freshly drawn human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Preparation of hRBC Suspension:

    • Centrifuge fresh human blood at 1000 x g for 10 minutes.

    • Remove the supernatant and wash the pelleted hRBCs three times with PBS.

    • Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • In microcentrifuge tubes, prepare serial dilutions of the peptide analogs in PBS.

    • Add 100 µL of the 4% hRBC suspension to 100 µL of each peptide dilution.

    • For the positive control, mix 100 µL of the hRBC suspension with 100 µL of 1% Triton X-100.

    • For the negative control, mix 100 µL of the hRBC suspension with 100 µL of PBS.

  • Incubation:

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the release of hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis using the following formula:

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis & Optimization start Start with this compound Sequence design Design Analogs (e.g., Amino Acid Substitution) start->design synthesis Synthesize & Purify Peptides design->synthesis hemolysis Hemolysis Assay synthesis->hemolysis antimicrobial Antimicrobial Assay (MIC) synthesis->antimicrobial analyze Analyze Hemolytic & Antimicrobial Data hemolysis->analyze antimicrobial->analyze hc50 Determine HC50 & MIC analyze->hc50 optimize Optimize Lead Candidate hc50->optimize optimize->design Iterate Design end Lead Candidate with Low Hemolysis optimize->end signaling_pathway cluster_properties Peptide Physicochemical Properties cluster_interaction Membrane Interaction cluster_outcome Biological Outcome cluster_modification Strategic Modification cluster_result Desired Outcome hydrophobicity High Hydrophobicity interaction Strong Interaction with Eukaryotic Membranes hydrophobicity->interaction promotes mod_hydro Decrease Hydrophobicity hydrophobicity->mod_hydro counteract charge Low Net Positive Charge charge->interaction contributes to mod_charge Increase Cationic Charge charge->mod_charge counteract hemolysis High Hemolytic Activity interaction->hemolysis low_hemolysis Reduced Hemolytic Activity mod_hydro->low_hemolysis leads to mod_charge->low_hemolysis leads to

References

Aurein Peptide Clinical Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Aurein peptide clinical development, this technical support center provides essential troubleshooting guidance and frequently asked questions. This resource addresses common experimental challenges, offering insights into overcoming hurdles related to toxicity, stability, and delivery.

Frequently Asked Questions (FAQs)

Q1: My Aurein peptide analog shows high antimicrobial activity in vitro but is ineffective in my animal model. What are the potential reasons?

A1: Several factors can contribute to this discrepancy. A primary concern is in vivo stability; peptides are susceptible to proteolytic degradation by proteases present in serum.[1][2] Another significant challenge is that the peptide's activity can be diminished in a physiological environment. For instance, interactions with serum proteins like albumin or the presence of physiological salt concentrations can reduce the peptide's efficacy.[1] It is also crucial to consider the peptide's pharmacokinetic and pharmacodynamic profiles, as poor bioavailability and rapid clearance can limit its effectiveness in vivo.[3]

Q2: I am observing significant hemolytic activity with my Aurein peptide derivative. How can I reduce its toxicity to mammalian cells?

A2: High hemolytic activity is a common hurdle in the development of antimicrobial peptides (AMPs).[1][4] Several strategies can be employed to mitigate this. One approach is to modify the peptide's amino acid sequence to increase its selectivity for bacterial membranes over mammalian erythrocytes.[4] This can be achieved by altering the peptide's net charge and hydrophobicity. For example, replacing acidic residues (Asp and Glu) with cationic residues (Lys) has been shown to decrease hemolytic activity while enhancing antimicrobial efficacy.[4] Additionally, substituting tryptophan residues with phenylalanine has been reported to reduce hemolytic activity without compromising antimicrobial potency.[5] Encapsulating the peptide in a delivery system, such as PEGylated phospholipid micelles, can also shield it from direct interaction with red blood cells, thereby reducing toxicity.[3]

Q3: My Aurein peptide appears to be aggregating in solution, leading to inconsistent results. What can I do to prevent this?

A3: Peptide aggregation is a common issue that can affect bioactivity.[6] The hydrophobic nature of certain amino acid residues in Aurein peptides can lead to self-assembly and aggregation in aqueous solutions.[6] To address this, optimizing the formulation is key. This includes adjusting the pH and selecting an appropriate buffer system.[6] The use of co-solvents or viscosity-enhancing agents can also help to maintain the peptide in a monomeric state.[6] For experimental purposes, preparing fresh solutions before each experiment and avoiding repeated freeze-thaw cycles is recommended.

Q4: What is the primary mechanism of action for Aurein peptides, and how does this relate to potential resistance?

A4: Aurein peptides primarily act by disrupting the integrity of the cell membrane.[7][8] The most cited mechanism is the "carpet" model, where the peptides accumulate on the surface of the bacterial membrane.[7][9] Once a threshold concentration is reached, they cause a detergent-like effect, leading to membrane disruption and the formation of micelles.[7] Some studies also suggest a "toroidal pore" mechanism, where the peptides insert into the membrane, causing the formation of transient pores and leakage of cellular contents.[8] Because these mechanisms target the fundamental structure of the cell membrane rather than specific proteins or metabolic pathways, the development of bacterial resistance is considered less likely compared to traditional antibiotics.[7] However, some bacteria have developed resistance mechanisms, such as altering their membrane charge to reduce peptide binding.[10][11]

Troubleshooting Guides

Problem: High Cytotoxicity in Cell Culture Assays
Potential Cause Troubleshooting Step Expected Outcome
Peptide concentration is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) on your mammalian cell line and the MIC (minimum inhibitory concentration) against the target bacteria.Identify a therapeutic window where the peptide is effective against bacteria with minimal toxicity to mammalian cells.
Peptide has low selectivity. Synthesize and test analogs with modified amino acid sequences to enhance selectivity. Consider increasing the net positive charge or altering the hydrophobicity.[12]Reduced cytotoxicity against mammalian cells while maintaining or improving antimicrobial activity.
Inherent toxicity of the peptide backbone. Consider conjugating the peptide to a cell-penetrating peptide (CPP) to potentially enhance its entry into bacterial cells at lower, less toxic concentrations.[13][14]Improved therapeutic index.
Problem: Low Peptide Stability in Serum
Potential Cause Troubleshooting Step Expected Outcome
Proteolytic degradation. Incorporate non-canonical D-amino acids in place of L-amino acids at protease-sensitive sites.[2]Increased resistance to enzymatic degradation and a longer plasma half-life.
Peptide instability. Introduce chemical modifications such as peptide stapling to lock the peptide into its bioactive α-helical conformation.[15]Enhanced structural stability and resistance to degradation.
Rapid clearance. Formulate the peptide within a nanocarrier system, such as liposomes or polymeric nanoparticles.[3][16]Protection from degradation and improved pharmacokinetic profile.

Quantitative Data Summary

Table 1: Antimicrobial and Hemolytic Activity of Aurein 1.2 and its Analogs

PeptideTarget OrganismMIC (µg/mL)Hemolytic Activity (% at specified concentration)Reference
Aurein 1.2Escherichia coli256< 5% at 12.5 µg/mL[4][17]
Aurein 1.2Pseudomonas aeruginosa256[17]
Aurein 1.2Candida albicans32[17]
Aurein 1.2Gram-positive cocci1 - 16[18][19]
Aurein M2 (D4K, E11K)Gram-positive bacteria-Lower than Aurein 1.2[12]
Aurein M3 (A10W, D4K, E11K)Staphylococcus aureus≤16-[12]
T1 derivative--5.28% at 50 µg/mL[4]
T3 derivative--6.59% at 50 µg/mL[4]

Table 2: In Vitro Antiproliferative Activity of Aurein 1.2 Analogs

Peptide AnalogCell LineIC50 (µM)Reference
EH [Orn]8MCF-12F, MCF-7, MDA-MB-23144 ± 38[17]
EH [Dap]7,8MCF-12F307.96 ± 21.71[17]
EH [Dab]7,8MCF-12F167.93 ± 2.54[17]
R5-AurmSW480More toxic than 5FU[14]

Experimental Protocols

Protocol 1: Hemolytic Activity Assay

This protocol is essential for assessing the toxicity of Aurein peptides against mammalian red blood cells.

Materials:

  • Freshly isolated human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Aurein peptide stock solution

  • 0.1% Triton X-100 (positive control)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a 2% suspension of hRBCs in PBS.

  • Serially dilute the Aurein peptide in PBS in a 96-well plate.

  • Add the hRBCs suspension to each well containing the peptide dilutions.

  • Include negative controls (hRBCs in PBS) and positive controls (hRBCs in 0.1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm.[5]

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an Aurein peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Aurein peptide stock solution

  • 96-well microtiter plate

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serially dilute the Aurein peptide in the broth medium in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Peptide_Design Analog Design (e.g., Amino Acid Substitution) Peptide_Synthesis Solid Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Peptide_Purification HPLC Purification Peptide_Synthesis->Peptide_Purification Peptide_Characterization Mass Spectrometry Peptide_Purification->Peptide_Characterization MIC_Assay Antimicrobial Activity (MIC Assay) Peptide_Characterization->MIC_Assay Screening Hemolysis_Assay Toxicity Assessment (Hemolytic Assay) MIC_Assay->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Hemolysis_Assay->Cytotoxicity_Assay Stability_Assay Stability Assay (e.g., Serum Stability) Cytotoxicity_Assay->Stability_Assay Animal_Model Animal Model of Infection Stability_Assay->Animal_Model Lead Candidate Efficacy_Testing Efficacy Evaluation Animal_Model->Efficacy_Testing Toxicity_Study In Vivo Toxicity Animal_Model->Toxicity_Study

Caption: Workflow for the preclinical development of Aurein peptide analogs.

Caption: Proposed mechanisms of action for Aurein peptides on bacterial membranes.

References

Aurein 2.4 peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Aurein 2.4 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is an antimicrobial and anticancer peptide originally isolated from the Australian green and golden bell frog, Litoria aurea.[1] Its properties are summarized below.

PropertyValueReference
Amino Acid Sequence FDIVKKVVGTIAGL[1]
Molecular Weight 1458.8 g/mol [1]
Theoretical pI 9.7 (Calculated)N/A
Net Charge at pH 7 +1 (Basic)[2][3]
Primary Activity Antibacterial, Anticancer[1]

Q2: What is the recommended initial solvent for reconstituting this compound?

Given that this compound has a net positive charge, it is classified as a basic peptide.[2][3] The recommended starting solvent is sterile, distilled, or deionized water.[4][5] If solubility issues arise, a dilute acidic solution is the next logical step.

Q3: My this compound peptide is not dissolving in water. What should I do?

If this compound does not readily dissolve in water, its hydrophobic residues are likely impeding solubility. The recommended next step is to try dissolving the peptide in a 10% aqueous acetic acid solution.[6][7] Add the acidic solution dropwise while vortexing until the peptide dissolves.[2] Gentle sonication or warming to a temperature below 40°C can also aid dissolution.[6][8]

Q4: Can I use a buffer like PBS to dissolve this compound directly?

It is generally recommended to avoid reconstituting peptides directly in buffers containing salts, such as PBS.[5] Salts can hinder the solubility of certain peptides. The best practice is to first dissolve the peptide in a primary solvent (e.g., water or dilute acetic acid) to create a concentrated stock solution, and then dilute this stock solution into your desired experimental buffer.[9]

Q5: My peptide vial mentions a TFA salt. What is its role in solubility?

Trifluoroacetic acid (TFA) is a common counterion remaining from the HPLC purification process.[1] The presence of TFA as a salt form generally enhances the solubility of peptides in aqueous solutions.[1][10] For most standard in vitro assays, the residual TFA levels do not interfere with the experiment.[1]

Q6: When is it appropriate to use an organic solvent like DMSO?

For highly hydrophobic peptides that fail to dissolve in aqueous or dilute acidic solutions, an organic solvent may be necessary.[4][8] Dimethyl sulfoxide (DMSO) is a common choice.[11][12] Procedure:

  • Add a minimal amount of pure DMSO to the lyophilized peptide to fully dissolve it.

  • Slowly add this concentrated DMSO-peptide solution dropwise into your aqueous buffer with constant, gentle agitation.[9] Caution: Do not add the aqueous solution directly to the DMSO. This can cause the peptide to precipitate. Also, be aware that DMSO can be cytotoxic to some cell lines at concentrations above 1%.[11]

Q7: How can I prevent or resolve peptide aggregation?

Aggregation can be a significant issue, especially with hydrophobic peptides.[13]

  • Proper Reconstitution: Follow the stepwise solubilization protocol (water -> acid -> organic solvent).

  • Sonication: Brief periods of sonication can help break up aggregates.[3]

  • Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[7][12]

  • Chaotropic Agents: As a last resort for non-cellular assays, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt hydrogen bonds and solubilize gels or aggregates.[12]

Q8: What are the recommended storage conditions for this compound?

  • Lyophilized Powder: Store in a freezer at or below -20°C in a tightly sealed container with a desiccant.[1][12]

  • In Solution: Prepare aliquots to avoid multiple freeze-thaw cycles. Store at -20°C for short-term and -80°C for long-term storage.[7] Peptides containing residues susceptible to oxidation (C, M, W) should be stored in oxygen-free solvents.[5]

Troubleshooting Guides

This section provides a systematic approach to addressing solubility challenges with this compound.

Logical Workflow for Solubilization

The following diagram outlines the recommended step-by-step process for dissolving this compound.

G cluster_0 cluster_1 Aids to Dissolution (Apply at Steps 1 & 2) start Start: Lyophilized this compound step1 1. Add sterile water. Vortex/agitate gently. start->step1 check1 Is peptide fully dissolved? step1->check1 step2 2. Add 10% Acetic Acid dropwise. Vortex between additions. check1->step2 No end_node End: Solubilized Peptide Stock check1->end_node Yes check2 Is peptide fully dissolved? step2->check2 step3 3. Lyophilize to remove acid. Add minimal DMSO to dissolve. check2->step3 No check2->end_node Yes step4 4. Slowly add DMSO stock to aqueous buffer with agitation. step3->step4 step4->end_node aid1 Gentle Sonication (3x 10sec cycles) aid2 Gentle Warming (< 40°C)

Caption: A step-by-step troubleshooting workflow for dissolving this compound peptide.

Experimental Protocols

Protocol 1: Standard Reconstitution of this compound Peptide

This protocol details the standard procedure for reconstituting lyophilized this compound to create a stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture.[5][8]

  • Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 min) to ensure all the peptide powder is collected at the bottom of the vial.[3][14]

  • Initial Solubilization: Add the calculated volume of sterile water to achieve a stock concentration higher than your final working concentration (e.g., 1-2 mg/mL).[5][7]

  • Agitation: Gently vortex or swirl the vial to mix. Avoid vigorous shaking.[15] Allow the solution to sit for 15-30 minutes to facilitate complete dissolution.[14]

  • Assisted Dissolution (if needed): If the peptide is not fully dissolved (solution appears cloudy or has particulates), proceed with the following:

    • Acidification: Carefully add 10% acetic acid dropwise until the solution clears.

    • Sonication: Place the vial in a sonicator bath for short intervals (e.g., 10-15 seconds), allowing the solution to cool in between to prevent heating.[3]

  • Verification: A fully solubilized peptide solution should be completely clear.[5] If particulates remain, centrifuge the solution and use the supernatant.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in low-protein-binding polypropylene tubes.[5][12] Store at -20°C or -80°C.

Protocol 2: Micro-Scale Solubility Testing

To avoid compromising your entire peptide stock, perform a solubility test on a small aliquot first.[2][5]

  • Carefully weigh out a small amount of the lyophilized peptide (e.g., 0.1 mg) or use a pre-aliquoted small sample.

  • Follow the Logical Workflow for Solubilization described above, using proportionally smaller volumes of solvents.

  • Test solvents sequentially: a. Sterile Water b. 10% Acetic Acid c. 0.1% Ammonium Hydroxide (Note: Avoid if Cys is present due to disulfide bond formation risk at alkaline pH[2]) d. Acetonitrile or DMSO

  • Record the solvent that successfully and completely dissolves the peptide. Use this optimal solvent for reconstituting the main stock.

Mechanism of Action Visualization

The antimicrobial activity of Aurein peptides is attributed to their interaction with and disruption of the bacterial cell membrane.[16] While the precise mechanism for this compound is not definitively published, it is likely to follow the "carpet model," similar to its well-studied relative, Aurein 1.2.[17][18]

Proposed "Carpet Model" for this compound Action

G cluster_steps Mechanism Steps P This compound Peptides (Cationic, Amphipathic) A 1. Electrostatic Attraction Peptides drawn to membrane P->A M Bacterial Membrane (Anionic Surface) M->A B 2. 'Carpet' Formation Peptides accumulate on and coat the membrane surface A->B C 3. Membrane Destabilization Lipid bilayer is stressed by peptide concentration B->C D 4. Pore Formation / Micellization Membrane integrity is lost C->D E 5. Cell Lysis Cell contents leak out, leading to bacterial death D->E

Caption: Proposed mechanism of this compound via the carpet model of membrane disruption.

References

Technical Support Center: Aurein 2.4 Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of the antimicrobial peptide (AMP) Aurein 2.4 during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns with this compound in early preclinical assessment?

This compound, like many antimicrobial peptides, can exhibit toxicity towards mammalian cells, which is a significant hurdle for its therapeutic development. The primary concerns in preclinical studies are:

  • Hemolytic Activity: The peptide can disrupt the membranes of red blood cells (erythrocytes), causing them to rupture and release hemoglobin. This is a critical indicator of non-specific cytotoxicity.

  • Cytotoxicity: Beyond hemolysis, this compound can damage other mammalian cells, such as epithelial or endothelial cells, limiting its therapeutic window.

  • Systemic Toxicity: When administered in vivo, high concentrations of the peptide can lead to organ-specific toxicity and adverse effects, such as decreased activity, tremors, or irregular breathing, as observed in studies with other AMPs.[1]

  • Immunogenicity: As a peptide, there is a potential for it to elicit an immune response, although this is often a lesser concern in initial short-term toxicity screens.

Perfect amphipathicity in AMPs, while beneficial for antimicrobial action, often correlates with increased cytotoxicity, making it a key parameter to optimize.[2]

Q2: My preliminary data shows high hemolytic activity for this compound. How can I quantitatively assess this, and what are acceptable limits?

Quantitative assessment is crucial. The standard method is a hemolysis assay , which determines the concentration of the peptide that causes 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity and is desirable.

The acceptability of an HC50 value is determined by comparing it to the peptide's Minimum Inhibitory Concentration (MIC) against target pathogens. This ratio is known as the Therapeutic Index (TI) .

Therapeutic Index (TI) = HC50 / MIC

A higher TI value signifies greater selectivity for bacterial cells over mammalian cells. While there is no universal "acceptable" limit, a TI of >10 is often considered a starting point for further development.

Table 1: Example Therapeutic Index (TI) Calculation for this compound Variants

Peptide VariantMIC vs. S. aureus (µg/mL)HC50 (µg/mL)Therapeutic Index (TI)Assessment
Wild-Type this compound12.51008Moderate Selectivity
This compound (Modified)15.0>300>20High Selectivity

Troubleshooting Guides

Guide 1: Reducing High Hemolytic Activity

If your this compound construct shows high hemolysis (low HC50 and TI), consider the following peptide engineering strategies.

Issue: The peptide is non-selectively disrupting red blood cell membranes.

Solution: Modify the peptide's physicochemical properties to enhance its selectivity for bacterial membranes, which are typically rich in anionic lipids, over mammalian membranes that are zwitterionic.

Strategies:

  • Amino Acid Substitution: Strategically replace hydrophobic or cationic residues to modulate the peptide's amphipathicity and charge. For example, substituting a key hydrophobic amino acid with a less hydrophobic one can decrease interaction with erythrocyte membranes.

  • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can alter the peptide's overall charge and stability, sometimes reducing hemolytic activity.[3]

  • Inclusion of D-amino acids: Creating peptide variants with D-amino acids can increase proteolytic resistance and, in some cases, alter the interaction with mammalian cell membranes, thereby reducing toxicity.[3]

Below is a logical workflow for a peptide modification strategy to decrease toxicity.

G cluster_0 Toxicity Mitigation Workflow start High Toxicity Observed (Low HC50/TI) strategy Select Modification Strategy start->strategy mod1 Amino Acid Substitution strategy->mod1  Peptide  Engineering mod2 Terminal Modification strategy->mod2 mod3 Formulation Change (e.g., Liposomes) strategy->mod3  Formulation  Approach   synthesis Synthesize/Formulate Modified Peptide mod1->synthesis mod2->synthesis mod3->synthesis retest Re-run Hemolysis & MIC Assays synthesis->retest decision Is TI > 10? retest->decision proceed Proceed to In Vivo Studies decision->proceed Yes reiterate Re-evaluate Strategy decision->reiterate No reiterate->strategy

Caption: Workflow for modifying this compound to improve its Therapeutic Index.
Guide 2: Advanced Formulation to Improve Safety Profile

Beyond peptide engineering, advanced formulation strategies can shield mammalian cells from the peptide's lytic activity, effectively "detoxifying" it for systemic administration.

Issue: The peptide is active but too toxic for systemic in vivo studies.

Solution: Encapsulate or conjugate this compound within a delivery vehicle that masks its lytic domains until it reaches the target site of infection.

Common Formulation Strategies:

  • Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate AMPs. This prevents the peptide from interacting with red blood cells in circulation.[4] Liposomes can be designed to release the peptide in the acidic microenvironment of an infection or upon interaction with bacterial virulence factors.

  • Polymer Conjugation (PEGylation): Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, prolong its circulation half-life, and shield it from interacting with host cells, thereby reducing toxicity and immunogenicity.[3]

  • Nanoparticle Conjugation: Attaching this compound to the surface of biocompatible nanoparticles, such as gold nanoparticles (AuNPs), can improve stability and reduce toxicity.[4] The high surface area-to-volume ratio allows for multivalent presentation of the peptide to bacterial surfaces.

The diagram below illustrates how liposomal encapsulation prevents this compound from causing hemolysis.

G cluster_0 Unformulated this compound cluster_1 Liposomal this compound rbc1 RBC lysed_rbc Lysis! rbc1->lysed_rbc Causes aurein1 This compound aurein1->rbc1 Interaction rbc2 RBC liposome Liposome liposome->rbc2 No Interaction no_interaction No Interaction aurein2 This compound

Caption: Mechanism of toxicity mitigation via liposomal encapsulation.

Experimental Protocols

Protocol 1: Human Red Blood Cell (hRBC) Hemolysis Assay

This protocol details the steps to determine the hemolytic activity (HC50) of this compound.

1. Materials and Reagents:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water)

  • Fresh human whole blood (with anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • Sterile microcentrifuge tubes

  • 96-well microtiter plate (U-bottom)

  • Spectrophotometer (plate reader) capable of reading absorbance at 450 nm or 540 nm.

2. Preparation of hRBC Suspension:

  • Centrifuge 1 mL of whole blood at 800 x g for 10 minutes.

  • Aspirate and discard the supernatant and buffy coat.

  • Resuspend the RBC pellet in 1 mL of cold PBS.

  • Repeat the wash step (centrifugation and resuspension) three times.

  • After the final wash, resuspend the RBC pellet to create a 2% (v/v) hRBC suspension in PBS.

3. Experimental Procedure:

  • Prepare serial dilutions of the this compound peptide in PBS in microcentrifuge tubes. Typical final concentrations to test range from 1 µg/mL to 500 µg/mL.

  • In the 96-well plate, add 50 µL of each peptide dilution to triplicate wells.

  • Prepare controls:

    • Negative Control (0% Lysis): 50 µL of PBS only.

    • Positive Control (100% Lysis): 50 µL of 1% Triton X-100.

  • Add 50 µL of the 2% hRBC suspension to all wells, bringing the total volume to 100 µL.

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.

4. Data Analysis:

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

  • Plot the % Hemolysis against the peptide concentration (on a log scale).

  • Determine the HC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The HC50 is the concentration of peptide that causes 50% hemolysis.

References

Validation & Comparative

Comparative Efficacy of Aurein 2.4 and Temporin L: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptide (AMP) research, Aurein 2.4 and Temporin L have emerged as subjects of significant interest due to their potent and broad-spectrum antimicrobial activities. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat microbial resistance.

Introduction to the Peptides

This compound is a member of the aurein family of antimicrobial peptides, first isolated from the Australian green and golden bell frog, Litoria aurea. These peptides are characterized by their relatively short length and cationic nature.

Temporin L belongs to the temporin family, a group of short, hydrophobic, and cationic peptides originally discovered in the skin secretions of the European common frog, Rana temporaria. Temporin L is one of the most studied members of this family due to its remarkable potency against a wide range of microorganisms.[1]

Comparative Antimicrobial Efficacy

Experimental data consistently demonstrates that Temporin L exhibits greater potency and a broader spectrum of activity compared to Aurein 2.5, a closely related peptide to this compound.[2] This trend is observed across both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[2] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of both peptides against a selection of microorganisms.

MicroorganismThis compound MIC (µM)Temporin L MIC (µM)
Staphylococcus aureus152.5 - 20
Staphylococcus epidermidis15Not widely reported
Bacillus cereusNot widely reported8
Escherichia coli>1002.5 - 20
Pseudomonas aeruginosa>10012.5 - 50
Acinetobacter baumannii50 - 1002.5 - 20
Candida albicans>100Not widely reported

Note: MIC values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized suspension of a target microorganism to serial dilutions of the antimicrobial peptide in a liquid growth medium. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism after a specified incubation period.[3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized microbial suspension (typically ~5 x 10^5 CFU/mL)

  • Antimicrobial peptide stock solution

  • Sterile diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptides)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial peptide in the diluent.

  • Add a standardized volume of the appropriate growth medium to each well of a 96-well plate.

  • Transfer a small volume of each peptide dilution to the corresponding wells of the microtiter plate.

  • Inoculate each well (except for a sterility control well) with the standardized microbial suspension.

  • Include a growth control well containing only the medium and the microbial suspension.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the peptide in which no visible growth is observed.

Mechanism of Action

The antimicrobial activity of both this compound and Temporin L is primarily attributed to their interaction with and disruption of microbial cell membranes. However, the specific mechanisms by which they achieve this differ.

This compound is thought to act via a "carpet-like" mechanism.[5] In this model, the peptide monomers initially bind to the surface of the bacterial membrane. As the peptide concentration increases, they aggregate and cover the membrane surface, leading to membrane destabilization and eventual lysis without the formation of discrete pores.[5]

Temporin L , on the other hand, is believed to function through the formation of pores in the bacterial membrane.[6][7] Upon binding to the membrane, Temporin L peptides can aggregate and insert into the lipid bilayer, forming transmembrane channels or pores.[6] This leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Visualizing the Mechanisms of Action

Aurein2_4_Mechanism cluster_membrane Bacterial Membrane cluster_peptides This compound Peptides cluster_carpet Carpet Formation cluster_lysis Cell Lysis Lipid1 Lipid Lysis Lysis Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid P1 P P1->Lipid1 Electrostatic Interaction Carpet Peptide Aggregation on Membrane Surface P2 P P2->Lipid2 P3 P P3->Lipid3 P4 P P4->Lipid4 Carpet->Lipid1 Membrane Destabilization Carpet->Lipid2 Membrane Destabilization Carpet->Lipid3 Membrane Destabilization Carpet->Lipid4 Membrane Destabilization Carpet->Lipid5 Membrane Destabilization TemporinL_Mechanism cluster_membrane Bacterial Membrane cluster_peptides Temporin L Peptides cluster_pore Pore Formation cluster_leakage Ion Leakage cluster_death Cell Death Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid P1 P P1->Lipid1 Initial Binding Pore P P Pore P P P1->Pore:f2 Aggregation & Insertion P2 P P2->Lipid2 P2->Pore:f2 Aggregation & Insertion P3 P P3->Lipid3 P3->Pore:f2 Aggregation & Insertion P4 P P4->Pore:f2 Aggregation & Insertion Leakage Leakage Pore:f2->Leakage Death Death Leakage->Death

References

A Comparative Analysis of Aurein 2.4 and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both hospital and community settings, driving the urgent need for novel antimicrobial agents. Vancomycin has long been a cornerstone of anti-MRSA therapy. However, the emergence of strains with reduced susceptibility necessitates the exploration of alternative therapeutics like antimicrobial peptides (AMPs). Aurein 2.4, a peptide derived from the Australian Southern Bell Frog, Litoria aurea, represents a class of AMPs with potential anti-MRSA activity.

Performance Data

A direct quantitative comparison of the Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against the same MRSA strains is not available in published literature. However, extensive data exists for Vancomycin's efficacy against a wide range of clinical MRSA isolates.

Vancomycin MIC against MRSA

The MIC of Vancomycin against MRSA can vary depending on the specific strain and the testing methodology. The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints for Vancomycin susceptibility in S. aureus.

MRSA Isolate TypeVancomycin MIC Range (µg/mL)Reference Strain(s)
Clinical Isolates0.5 - 2ATCC 43300, Various clinical isolates[1][2]
Vancomycin-Intermediate S. aureus (VISA)4 - 8-
Vancomycin-Resistant S. aureus (VRSA)≥ 16-

Studies have shown that a significant percentage of clinical MRSA isolates exhibit Vancomycin MICs of 1 µg/mL.[3] However, there is a noted "MIC creep," where a gradual increase in the MIC of Vancomycin against MRSA has been observed over time, though still within the susceptible range.[4] This trend has raised concerns about potential treatment failures even with strains classified as susceptible.[1][2]

This compound Activity Against Gram-Positive Bacteria

This compound is an antimicrobial peptide known to be active against Gram-positive bacteria.[5] While specific MIC values against MRSA are not documented in the reviewed literature, a related peptide, Aurein 1.2, has a reported MIC of 25.00 μg/ml against Staphylococcus aureus.[3] Derivatives of Aurein 1.2 have shown inhibitory action against MRSA at concentrations of 50 μg/ml and 100 μg/ml.[3] It is important to note that these values for a related peptide and its derivatives do not directly reflect the performance of this compound.

Mechanisms of Action

The modes of action of Vancomycin and this compound are fundamentally different, which is a key consideration in the context of antimicrobial resistance.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This leads to the inhibition of cell wall formation and ultimately cell death.

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall Synthesis Vancomycin Vancomycin Lipid_II Lipid II (Peptidoglycan Precursor) Vancomycin->Lipid_II Binds to D-Ala-D-Ala Transglycosylase Transglycosylase Vancomycin->Transglycosylase Inhibits Transpeptidase Transpeptidase Vancomycin->Transpeptidase Inhibits Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan Polymerization Transpeptidase->Peptidoglycan Cross-linking Lysis Cell Lysis Peptidoglycan->Lysis Weakened Cell Wall Leads to

Mechanism of action for Vancomycin against MRSA.
This compound: Membrane Disruption (Presumed)

As an antimicrobial peptide, this compound is presumed to act primarily by disrupting the bacterial cell membrane. Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes. Upon interaction, they can insert into the lipid bilayer, leading to pore formation, membrane depolarization, leakage of cellular contents, and ultimately cell death. This mechanism is generally rapid and less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.

Aurein_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) Aurein This compound (Cationic Peptide) Membrane Lipid Bilayer Aurein->Membrane Electrostatic Attraction Pore Membrane Pore Membrane->Pore Insertion and Pore Formation Leakage Leakage of Cellular Contents Pore->Leakage Leads to Lysis Cell Lysis Leakage->Lysis Results in

Presumed mechanism of action for this compound against MRSA.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antimicrobial susceptibility. The following are detailed protocols for key experiments used to evaluate the performance of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

MIC_Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well plate. B Inoculate each well with a standardized suspension of the MRSA strain. A->B C Incubate the plate at 37°C for 16-20 hours. B->C D Observe for visible bacterial growth (turbidity). C->D E The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. D->E

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A pure culture of the MRSA test strain is grown to a specific turbidity (equivalent to a 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Workflow A Prepare tubes with broth containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). B Inoculate each tube with a standardized suspension of the MRSA strain. A->B C Incubate the tubes at 37°C with shaking. B->C D At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube. C->D E Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL). D->E F Plot log10 CFU/mL versus time to generate a time-kill curve. E->F

Workflow for the Time-Kill Kinetics Assay.

Detailed Steps:

  • Preparation of Test Tubes: Tubes containing CAMHB and the antimicrobial agent at desired concentrations (often multiples of the MIC) are prepared. A growth control tube without the antimicrobial agent is also included.

  • Inoculum Preparation and Inoculation: A standardized bacterial suspension is prepared as in the MIC assay and inoculated into each tube to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 37°C with agitation. At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each tube.

  • Viable Cell Counting: The collected aliquots are serially diluted and plated onto appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as the logarithm of CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Vancomycin remains a critical therapeutic option for MRSA infections, though the rise in MIC values is a significant concern. Antimicrobial peptides like this compound represent a promising alternative class of therapeutics due to their distinct mechanism of action, which may be less susceptible to conventional resistance pathways. However, a significant data gap exists regarding the specific in vitro and in vivo efficacy of this compound against MRSA. Further research, including direct comparative studies employing standardized methodologies, is essential to fully elucidate the therapeutic potential of this compound as a viable alternative or adjunct to Vancomycin in the management of MRSA infections.

References

A Comparative Analysis of Aurein Peptide Efficacy: Aurein 2.4 in the Context of Its Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Aurein family of antimicrobial peptides (AMPs), isolated from Australian bell frogs, represents a promising area of investigation for novel therapeutic agents. This guide provides a comparative overview of the efficacy of Aurein peptides, with a particular focus on contextualizing Aurein 2.4 within its subfamily and in comparison to the well-studied Aurein 1.2.

While specific experimental efficacy data for this compound is limited in publicly available scientific literature, this guide leverages data from closely related Aurein 2.x peptides to provide a comparative perspective on its potential antimicrobial and anticancer activities. This analysis is supplemented with detailed experimental protocols and visualizations to aid in research and development.

Physicochemical Properties of Selected Aurein Peptides

The antimicrobial and anticancer activities of Aurein peptides are intrinsically linked to their physicochemical properties, which are dictated by their amino acid sequences. Below is a comparison of this compound with other notable Aurein peptides.

PeptideSequenceLength (aa)Molecular Weight (Da)Net Charge
This compound FDIVKKVVGTIAGL141458.8+2
Aurein 1.2GLFDIIKKIAESF-NH₂13~1480+1
Aurein 2.2GLFDIVKKVVGALGSL-NH₂16~1647+2
Aurein 2.3GLFDIVKKVVGAVGSL-NH₂16~1619+2
Aurein 2.5GLFDIVKKIAGVIGSL-NH₂16~1633+2

Comparative Efficacy of Aurein Peptides

The following tables summarize the available data on the antimicrobial and anticancer efficacy of various Aurein peptides. It is important to note the absence of specific published data for this compound; the data for other Aurein 2.x peptides are presented to offer a potential performance profile for this subgroup.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

PeptideGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)
This compound Data not availableData not available
Aurein 1.2S. aureus: 8-16, E. faecalis: 8-16[1]E. coli: >128, P. aeruginosa: >128
Aurein 2.2S. aureus: 25E. coli: >100
Aurein 2.3S. aureus: 100E. coli: >100
Aurein 2.5S. aureus: 50E. coli: >100
Anticancer Activity

The half-maximal inhibitory concentration (IC50) indicates the concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function.

PeptideCell LineIC50 (µM)
This compound Data not availableData not available
Aurein 1.2Human Glioblastoma (T98G)~2
Aurein 1.2Murine Leukemia (L1210)15
Aurein 3.1Various cancer cell linesLC50 values in the 10-100 µM range[2]

Mechanisms of Action: A Comparative Overview

Aurein peptides primarily exert their antimicrobial and anticancer effects by disrupting the cell membrane of target organisms. However, the precise mechanism can vary between different family members.

Aurein 1.2 is understood to operate via the "carpet" mechanism. In this model, the peptide monomers initially bind to the surface of the target membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.

cluster_membrane Target Cell Membrane MembraneSurface Membrane Surface Micelle Micelle Formation MembraneSurface->Micelle Carpet Mechanism Lysis Cell Lysis Micelle->Lysis Aurein1_2 Aurein 1.2 Monomers Aurein1_2->MembraneSurface Electrostatic Binding

Carpet Mechanism of Aurein 1.2

Aurein 2.x peptides , such as Aurein 2.2 and 2.3, are thought to act through the formation of "toroidal pores". In this mechanism, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel. This pore disrupts the membrane's integrity, leading to leakage of cellular contents and cell death.

cluster_membrane Target Cell Membrane MembraneInsertion Peptide Insertion Pore Toroidal Pore Formation MembraneInsertion->Pore Leakage Ion & Solute Leakage Pore->Leakage Death Cell Death Leakage->Death Aurein2_x Aurein 2.x Peptides Aurein2_x->MembraneInsertion Hydrophobic Interaction

Toroidal Pore Mechanism of Aurein 2.x

Experimental Protocols

The data presented in this guide are derived from standard experimental procedures designed to assess the efficacy of antimicrobial and anticancer peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Start Prepare Bacterial Inoculum PeptideDilution Serially Dilute Aurein Peptide Start->PeptideDilution Inoculation Inoculate Diluted Peptide with Bacteria in 96-well plate PeptideDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Measurement Measure Optical Density (OD) at 600 nm Incubation->Measurement Result MIC: Lowest concentration with no visible growth Measurement->Result

MIC Assay Workflow

  • Preparation of Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase.

  • Peptide Dilution: The Aurein peptide is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of a compound against cancer cells.

Start Seed Cancer Cells in 96-well plate Treatment Treat cells with varying concentrations of Aurein Peptide Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation AddMTT Add MTT Reagent to each well Incubation->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer Measurement Measure Absorbance at ~570 nm AddSolubilizer->Measurement Result Calculate IC50 value Measurement->Result

MTT Assay Workflow

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the Aurein peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that reduces the metabolic activity of the cells by 50% compared to untreated control cells.

Conclusion

The Aurein family of peptides, particularly the well-studied Aurein 1.2 and members of the Aurein 2.x subfamily, exhibit significant antimicrobial and anticancer properties. While direct experimental data for this compound remains elusive in the current body of scientific literature, its sequence similarity to other Aurein 2.x peptides suggests it may share a similar mechanism of action, likely involving the formation of toroidal pores in target cell membranes. Further experimental investigation is warranted to fully elucidate the efficacy and therapeutic potential of this compound. The protocols and comparative data provided herein offer a foundational resource for researchers pursuing the development of these promising peptides into next-generation therapeutics.

References

Synergistic Potential of Aurein Peptides with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One promising strategy is the combination of conventional antibiotics with antimicrobial peptides (AMPs), which can enhance efficacy and potentially circumvent resistance mechanisms. This guide provides a comparative analysis of the synergistic effects of Aurein peptides, a class of AMPs originally isolated from Australian bell frogs, with conventional antibiotics, supported by available experimental data.

Quantitative Analysis of Synergistic Activity

The synergistic potential of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from data obtained through checkerboard assays, which assess the inhibitory activity of two agents in combination compared to their individual activities. A summary of the reported synergistic effects of Aurein 1.2 with various conventional antibiotics against Gram-positive bacteria is presented below.

Antimicrobial PeptideConventional AntibioticBacterial StrainFIC IndexInterpretation
Aurein 1.2 MinocyclineStaphylococcus aureus0.385Synergy[1]
Enterococcus faecalis0.312Synergy[1]
Streptococcus pyogenes0.458Synergy[1]
Aurein 1.2 ClarithromycinStaphylococcus aureus0.312Synergy[1]
Enterococcus faecalis0.385Synergy[1]
Streptococcus pyogenes0.458Synergy[1]
Aurein 1.2 Amoxicillin-clavulanateGram-positive cocci0.917 - 1.833Indifference[1]
Aurein 1.2 ImipenemGram-positive cocci0.917 - 1.833Indifference[1]
Aurein 1.2 LinezolidGram-positive cocci0.917 - 1.833Indifference[1]
Aurein 1.2 VancomycinGram-positive cocci0.917 - 1.833Indifference[1]
Aurein 2.2 (derived peptide) Polymyxin BPseudomonas aeruginosaSynergistic Activity ReportedSynergy[2]
Acinetobacter baumanniiSynergistic Activity ReportedSynergy[2]
  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocols

The determination of synergistic activity between Aurein peptides and conventional antibiotics is primarily conducted using the checkerboard broth microdilution method.

Checkerboard Assay Protocol

Objective: To determine the in vitro synergistic activity of an antimicrobial peptide (e.g., Aurein 2.4) and a conventional antibiotic against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Stock solutions of the Aurein peptide and the conventional antibiotic of known concentrations

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare serial twofold dilutions of the conventional antibiotic horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the Aurein peptide vertically down the microtiter plate.

    • The final volume in each well should be 100 µL, with varying concentrations of both agents.

    • Include control wells with only the antibiotic, only the peptide, and a growth control without any antimicrobial agents.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Aurein peptide = (MIC of Aurein peptide in combination) / (MIC of Aurein peptide alone)

      • FIC of antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • Calculate the FIC index by summing the individual FIC values:

      • FIC Index = FIC of Aurein peptide + FIC of antibiotic

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: FIC index > 0.5 to 4.0

    • Antagonism: FIC index > 4.0

Visualizing Experimental Workflow and Synergistic Mechanisms

Experimental Workflow: Checkerboard Assay

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare 96-well plate start->prep_plate dilute_antibiotic Serial dilute antibiotic horizontally prep_plate->dilute_antibiotic dilute_peptide Serial dilute peptide vertically dilute_antibiotic->dilute_peptide prep_inoculum Prepare standardized bacterial inoculum dilute_peptide->prep_inoculum inoculate Inoculate plate with bacteria prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret synergy calc_fic->interpret end End interpret->end

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Mechanism of Synergy: Aurein Peptides and Antibiotics

The primary mechanism of action for Aurein peptides is the disruption of the bacterial cell membrane.[3] It is proposed that Aurein 1.2 acts via a "carpet-like" mechanism, where the peptides accumulate on the surface of the bacterial membrane, leading to its permeabilization.[3] This disruption facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This is particularly relevant for hydrophobic antibiotics like minocycline and clarithromycin, which show synergy with Aurein 1.2.[1]

Synergistic_Mechanism cluster_membrane Bacterial Cell cluster_agents Antimicrobial Agents membrane Bacterial Membrane cytoplasm Cytoplasm (Intracellular Targets) antibiotic Conventional Antibiotic membrane->antibiotic Increased Permeability effect Synergistic Bacterial Killing aurein Aurein Peptide aurein->membrane Accumulates and disrupts membrane ('Carpet Model') aurein->effect Membrane damage antibiotic->cytoplasm Enhanced intracellular entry antibiotic->effect

Caption: Proposed synergistic mechanism of Aurein peptides and antibiotics.

References

Head-to-head comparison of Aurein 2.4 and Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two antimicrobial peptides (AMPs), Aurein 2.4 and Aurein 1.2, originally isolated from the Australian green and golden bell frog, Litoria aurea.[1][2] While extensive research has been conducted on Aurein 1.2, providing a solid foundation for understanding its bioactivity, publicly available experimental data for this compound is notably limited. This guide summarizes the existing data for both peptides, highlights the current knowledge gaps for this compound, and provides detailed experimental protocols to facilitate further comparative studies.

I. Peptide Characteristics

Both Aurein 1.2 and this compound belong to the same family of peptides and share structural similarities. However, differences in their amino acid sequences can lead to variations in their biological activities.

FeatureAurein 1.2This compound
Amino Acid Sequence GLFDIIKKIAESF-NH₂GLFDIVKKVVGTIAGL-NH₂
Molecular Weight ~1479 Da~1497 Da
Net Charge (pH 7.4) +2+2

II. Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 1.2 against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8[3]
Enterococcus faecalis8[3]
Streptococcus pyogenes4[3]
Escherichia coli256[4]
Pseudomonas aeruginosa256[4]

III. Anticancer Activity

Aurein 1.2 has been shown to exhibit cytotoxic effects against various cancer cell lines.[1][5][6] Detailed and comparative IC50 values for this compound are not currently available in the public domain.

Table 2: 50% Inhibitory Concentration (IC50) of Aurein 1.2 against a human cancer cell line.

Cell LineIC50 (µM)Reference
SW480 (Colon carcinoma)>10[5]

Note: The available data on the anticancer activity of Aurein 1.2 is varied across different studies and cell lines. The value presented is from a single study for illustrative purposes.

IV. Hemolytic Activity

A crucial aspect of peptide drug development is assessing its toxicity to mammalian cells, often evaluated through hemolytic activity. Aurein 1.2 has been reported to have hemolytic properties. Specific hemolytic data for this compound is not available.

Table 3: Hemolytic Activity of Aurein 1.2.

PeptideHC50 (µM)Reference
Aurein 1.2~30This information is based on general statements in the literature; specific HC50 values can vary between studies.

V. Mechanism of Action

The mechanism of action for Aurein 1.2 has been investigated and is proposed to follow the "carpet" model. In this model, the peptide monomers bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to cell lysis. It is plausible that this compound follows a similar membrane-disruptive mechanism due to its structural similarity to Aurein 1.2.

cluster_membrane Bacterial Cell Membrane Membrane Peptide Aurein 1.2 Peptides Binding Electrostatic Binding to Membrane Surface Peptide->Binding Initial Interaction Aggregation Peptide Aggregation (Carpet Formation) Binding->Aggregation Threshold Concentration Disruption Membrane Disruption & Micellization Aggregation->Disruption Detergent-like Effect Lysis Cell Lysis Disruption->Lysis

Caption: Proposed "carpet" mechanism of action for Aurein 1.2.

VI. Experimental Protocols

To facilitate direct comparison of this compound and Aurein 1.2, the following detailed experimental protocols are provided. These are based on standard methodologies reported in the literature for antimicrobial peptide characterization.

A. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptides.

Start Start: Prepare Bacterial Inoculum PreparePeptides Prepare Serial Dilutions of Peptides in 96-well plate Start->PreparePeptides Inoculate Inoculate wells with Bacterial Suspension PreparePeptides->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Absorbance at 600 nm Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no visible growth) Read->DetermineMIC

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Bacterial Culture: Inoculate a single colony of the test bacterium in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform a two-fold serial dilution of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.

B. Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the peptides on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptides) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of peptide that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the peptide concentration.

C. Hemolytic Activity Assay

This protocol measures the lytic effect of the peptides on red blood cells (RBCs).

Methodology:

  • RBC Preparation: Obtain fresh human or animal blood and wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In a 96-well plate, add serial dilutions of the peptides to the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.

  • HC50 Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value, the concentration of peptide causing 50% hemolysis, is determined from the dose-response curve.

VII. Conclusion and Future Directions

To fully assess the potential of this compound as a therapeutic agent, further research is imperative. The experimental protocols provided in this guide offer a framework for conducting the necessary studies to generate robust and comparable data on its antimicrobial, anticancer, and hemolytic activities. Such research will be invaluable for the scientific and drug development communities in understanding the structure-activity relationships within the aurein peptide family and identifying lead candidates for further preclinical and clinical development.

References

Comparative Analysis of Aurein 2.4 and Cathelicidin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial peptides Aurein 2.4 and the human cathelicidin LL-37. The information presented herein is curated from experimental data to facilitate an objective evaluation of their biological activities and potential as therapeutic agents.

Executive Summary

This compound, an antimicrobial peptide isolated from the Australian Southern Bell Frog, Litoria aurea, and human cathelicidin LL-37, a crucial component of the innate immune system, both exhibit broad-spectrum antimicrobial activity. While cathelicidin LL-37 is well-characterized for its potent immunomodulatory functions, data on the anti-inflammatory properties of this compound is less established. This guide summarizes the available quantitative data on their antimicrobial, cytotoxic, and immunomodulatory activities, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways.

Data Presentation

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (µM)Cathelicidin LL-37 MIC (µM)
Staphylococcus aureus8 - 16[1]2.31 - 32[2][3]
Escherichia coli>64[1]1.65 - 10[2]
Pseudomonas aeruginosa>64[1]>10[4]
Candida albicans->10[4]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Cytotoxicity and Hemolytic Activity
AssayCell Line/TargetThis compoundCathelicidin LL-37
Cytotoxicity (IC₅₀) -Data not availableData not available
Hemolytic Activity (HC₅₀) Human Red Blood Cells>100 µM[1]>100 µM[5]

Note: Higher IC₅₀ and HC₅₀ values indicate lower toxicity.

Table 3: Anti-Inflammatory Activity
ActivityThis compoundCathelicidin LL-37
Lipopolysaccharide (LPS) Neutralization Data not availablePotent activity, inhibits LPS-induced cytokine production[3][6][7]
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) Data not availableModulates production; can be both pro- and anti-inflammatory depending on the context[2][5][6][7][8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial peptides (this compound, Cathelicidin LL-37)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the antimicrobial peptide and perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Antimicrobial peptides

  • Triton X-100 (positive control)

  • Sterile microcentrifuge tubes and 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.[10]

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the antimicrobial peptides.[10] Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.[10]

  • Incubation: Incubate the plate at 37°C for 1 hour.[10]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.[10]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HaCaT, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Antimicrobial peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the antimicrobial peptides and incubate for a specified period (e.g., 24 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of peptide that causes 50% inhibition of cell viability, can then be calculated.

Mandatory Visualization

Signaling Pathways

Cathelicidin LL-37 exerts its immunomodulatory effects through various signaling pathways. Below are diagrams illustrating its interaction with Toll-like receptor (TLR) signaling and the subsequent activation of the NF-κB pathway, which are central to the inflammatory response.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces transcription of LL37 Cathelicidin LL-37 LL37->LPS Neutralizes LL37->TLR4 Modulates

Caption: Cathelicidin LL-37 modulation of the TLR4 signaling pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_p IκB Phosphorylation & Degradation IkB_NFkB->IkB_p IKK->IkB_NFkB phosphorylates IκB NFkB_active NF-κB (Active) IkB_p->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Gene Expression (Cytokines, etc.) Nucleus->Gene_expression induces LL37 Cathelicidin LL-37 LL37->IKK can modulate

Caption: Overview of the NF-κB signaling pathway and its modulation by Cathelicidin LL-37.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of antimicrobial peptides.

G Peptide_Synthesis Peptide Synthesis & Purification Antimicrobial_Assay Antimicrobial Activity (MIC Assay) Peptide_Synthesis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (Hemolysis, MTT) Peptide_Synthesis->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Activity (LPS Neutralization, Cytokine Assay) Peptide_Synthesis->Anti_inflammatory_Assay Data_Analysis Data Analysis & Comparison Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

Caption: General experimental workflow for antimicrobial peptide characterization.

References

Benchmarking Aurein 2.4: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

In the face of rising antimicrobial resistance, novel therapeutic agents are urgently needed. Aurein 2.4, a member of the aurein family of antimicrobial peptides (AMPs), presents a promising alternative. This guide provides a comparative analysis of this compound's performance against clinically relevant bacterial isolates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Snapshot: Aurein 1.2 vs. Standard-of-Care Antibiotics

The antimicrobial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of Aurein 1.2 against a panel of Gram-positive clinical isolates, including resistant strains, in comparison to conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 1.2 and Comparator Antibiotics against Gram-Positive Clinical Isolates

Organism (No. of Isolates)Aurein 1.2 (mg/L)Vancomycin (mg/L)Daptomycin (mg/L)Linezolid (mg/L)
Methicillin-Resistant Staphylococcus aureus (MRSA)1222
Coagulase-Negative Staphylococci1222
Vancomycin-Resistant Enterococcus faecalis16-84
Vancomycin-Resistant Enterococcus faecium16-84
Streptococcus pneumoniae40.512

Data for comparator antibiotics is sourced from a study on Coralmycins and represents typical MIC90 values against clinical isolates.[1]

Table 2: Minimum Bactericidal Concentration (MBC) of Aurein 1.2 against Gram-Positive Clinical Isolates

OrganismAurein 1.2 (mg/L)
Staphylococcus aureus16
Enterococcus faecalis32
Streptococcus pyogenes8

Data for Aurein 1.2 is based on studies of its activity against nosocomial gram-positive cocci.[2]

Time-Kill Kinetics: A Rapid Bactericidal Effect

Time-kill assays reveal the dynamics of antimicrobial action. Studies on Aurein 1.2 demonstrate a rapid bactericidal effect against susceptible pathogens.[2] At concentrations twice the MIC, complete killing of staphylococci, enterococci, and streptococci was observed within 30, 40, and 20 minutes, respectively.[2] This rapid action is a key advantage of many antimicrobial peptides, potentially reducing the likelihood of resistance development.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

Methodology:

  • Preparation of Bacterial Inoculum: Clinical isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent: this compound is serially diluted in the broth to create a range of concentrations.

  • Incubation: The diluted bacterial inoculum is added to microtiter plate wells containing the different concentrations of this compound. Control wells with no antimicrobial agent are included.

  • Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that shows no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto an appropriate agar medium.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Reading: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.

Methodology:

  • Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 10^6 CFU/mL in a flask containing broth with the antimicrobial agent at a specific concentration (e.g., 2x or 4x the MIC). A control flask without the antimicrobial agent is also prepared.

  • Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from each flask.

  • Plating and Incubation: The samples are serially diluted and plated onto agar plates. The plates are incubated for 24-48 hours.

  • Counting: The number of viable colonies is counted, and the results are plotted as log10 CFU/mL versus time.

Mechanism of Action: A Proposed Signaling Pathway

Antimicrobial peptides like aureins are thought to exert their effect primarily through membrane disruption. The cationic nature of these peptides facilitates their interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Aurein_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Aurein This compound Receptor Anionic Lipids (e.g., PG, LPS) Aurein->Receptor Electrostatic Interaction Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Membrane Perturbation Receptor->Membrane Insertion Leakage Ion & ATP Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antimicrobial Peptide Benchmarking

The following diagram outlines a typical workflow for evaluating the performance of a novel antimicrobial peptide like this compound against clinical isolates.

AMP_Workflow cluster_setup Initial Setup cluster_screening Primary Screening cluster_kinetics Dynamic Analysis cluster_advanced Advanced Characterization Isolates Clinical Isolate Collection MIC MIC Determination Isolates->MIC Peptide This compound Synthesis & Purification Peptide->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Mechanism Mechanism of Action Studies TimeKill->Mechanism Toxicity Toxicity Assays (e.g., Hemolysis) TimeKill->Toxicity

Caption: Experimental workflow for benchmarking this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aurein 2.4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Aurein 2.4, a synthetic antimicrobial peptide. Adherence to these procedures is critical to minimize environmental impact and prevent the development of antimicrobial resistance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat, and safety glasses to avoid skin and eye contact.[1][2]

In Case of a Spill:

  • Wear appropriate protective clothing and equipment.[1]

  • For liquid solutions, absorb the spill using sand, vermiculite, or other inert absorbent material.[1][2]

  • For solid (lyophilized) powder, carefully sweep it up.[1]

  • Place the absorbed material or powder into a sealed, labeled container for disposal.[1][2]

  • Thoroughly ventilate the area and decontaminate the spill site with a suitable cleaning agent.[1][2]

Step-by-Step Disposal Protocol for this compound

The improper disposal of antimicrobials is a significant contributor to environmental contamination and the rise of antimicrobial resistance.[3] Therefore, a structured and cautious approach to the disposal of this compound is essential.

  • Decontamination/Inactivation: Before disposal, it is best practice to inactivate the biological activity of the peptide. While specific inactivation methods for this compound are not documented, common methods for peptides include:

    • Chemical Degradation: Treatment with a strong acid, base, or oxidizing agent (e.g., 10% bleach solution followed by neutralization) can hydrolyze the peptide bonds. The specific compatibility of this compound with these methods should be verified.

    • Autoclaving: While autoclaving can denature peptides and sterilize solutions, it may not be effective for all antibiotics and its efficacy on this compound is unknown.[4] It is crucial to confirm that this method does not leave active peptide fragments.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused lyophilized this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect this compound solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain, as this can contribute to environmental contamination and antimicrobial resistance.[3][5]

  • Final Disposal:

    • All waste containing this compound should be disposed of as hazardous chemical waste.[4]

    • Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste disposal service.

    • Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.[6]

Quantitative Data for Disposal

While specific quantitative data for this compound disposal is not available, the following table outlines the types of parameters that should be determined and documented for a comprehensive disposal protocol.

ParameterRecommended Value/ProcedureRationale
Inactivation Agent e.g., 10% Bleach (Sodium Hypochlorite)To chemically degrade the peptide and eliminate its antimicrobial activity.
Inactivation Time e.g., Minimum 30 minutes contact timeTo ensure complete degradation of the peptide.
Neutralization Agent e.g., Sodium thiosulfate for bleachTo neutralize the inactivating agent before final disposal, preventing damage to plumbing or further reactions.
Final Concentration Should be below the established Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.To verify the effectiveness of the inactivation procedure.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper handling and disposal of this compound.

Aurein_2_4_Disposal_Workflow cluster_handling Handling & Use cluster_disposal Disposal Pathway start Start: this compound in Use spill Spill Occurs start->spill Accident no_spill Routine Disposal start->no_spill No Incidents cleanup Follow Spill Cleanup Protocol spill->cleanup inactivate Inactivate Peptide (e.g., Chemical Degradation) no_spill->inactivate cleanup->no_spill segregate Segregate Waste (Solid & Liquid) inactivate->segregate store Store in Labeled Hazardous Waste Container segregate->store dispose Dispose via Certified Hazardous Waste Vendor store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Waste_Segregation_Logic waste_source This compound Waste Source is_solid Is the waste solid? waste_source->is_solid solid_waste Solid Waste Container (Contaminated labware, powder) is_solid->solid_waste Yes liquid_waste Liquid Waste Container (Solutions, media) is_solid->liquid_waste No final_disposal Hazardous Chemical Waste Disposal solid_waste->final_disposal liquid_waste->final_disposal

Caption: Decision logic for segregating this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aurein 2.4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the antimicrobial peptide Aurein 2.4, including detailed operational and disposal plans.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices for handling synthetic peptides and information derived from related Aurein compounds to ensure a safe laboratory environment. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming it may be harmful.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesDisposable, powder-free. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned. Consider a disposable gown for larger quantities.
Respiratory Protection Not generally required for small quantities of lyophilized peptide.Use a certified respirator (e.g., N95) if creating aerosols or handling bulk powder. Work in a well-ventilated area or a fume hood.

Operational Plan: From Receipt to Use

A structured workflow is critical for the safe and effective use of this compound in a research setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verification: Confirm that the product name and quantity match the order.

  • Storage: this compound is typically supplied in a lyophilized powder form and should be stored under specific conditions to maintain its stability and activity.

ParameterConditionNotes
Temperature -20°C or belowLong-term storage.
Form Lyophilized powderMinimizes degradation.
Container Tightly sealed vialPrevents moisture absorption and contamination.
Reconstitution and Handling
  • Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can affect the peptide's stability.

  • Aseptic Technique: Use sterile techniques and work in a clean environment, such as a laminar flow hood, to prevent microbial contamination.

  • Solvent Selection: Reconstitute the peptide in a suitable sterile solvent as recommended by the supplier or based on experimental protocols. The presence of a Trifluoroacetic acid (TFA) salt from the purification process can enhance solubility in aqueous solutions.

  • Accurate Measurement: Use calibrated micropipettes for accurate liquid handling.

  • Documentation: Clearly label all solutions with the peptide name, concentration, date, and solvent used.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential hazards.

  • Unused Peptide: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled waste container for chemical waste disposal.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate: If the spill is large or generates dust, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a powder spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth).

  • Clean: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Experimental Workflow for Handling this compound

Aurein2_4_Workflow cluster_receiving Receiving & Storage cluster_preparation Preparation & Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at <= -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Use Use in Experiment Reconstitute->Use Collect_Waste Collect Contaminated Waste Use->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound, from receiving and storage to experimental use and disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.